4-n-Propylthiophenol

Catalog No.
S8009673
CAS No.
M.F
C9H12S
M. Wt
152.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-n-Propylthiophenol

Product Name

4-n-Propylthiophenol

IUPAC Name

4-propylbenzenethiol

Molecular Formula

C9H12S

Molecular Weight

152.26 g/mol

InChI

InChI=1S/C9H12S/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3

InChI Key

TVLGECZCQTWNOL-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)S

Canonical SMILES

CCCC1=CC=C(C=C1)S

synthesis pathway for 4-n-Propylthiophenol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 4-n-Propylthiophenol

The table below summarizes the basic identifying information for this compound:

Property Description
CAS Number 4527-44-0 [1] [2]
Molecular Formula C₉H₁₂S [1] [2]
Molecular Weight 152.26 g/mol [1] [2]
Synonyms 4-Propylbenzenethiol; Benzenethiol, 4-propyl- [1] [2]
Purity Typically 95% to 98% [1] [2]

General Synthetic Strategies for Thiophenols

Although a dedicated protocol for this compound is not available in the search results, several established methods can be adapted for its synthesis. The core challenge is forming the carbon-sulfur bond to create the thiol (-SH) group on the substituted benzene ring.

The following diagram illustrates the general decision-making workflow for selecting a synthesis pathway, based on the starting material:

G Start Select Synthesis Pathway A Aryl Halide Pathway (Common & Versatile) Start->A B Other Aryl Derivatives (Advanced Routes) Start->B A1 Starting Material: 4-Bromopropylbenzene or 4-Iodopropylbenzene A->A1 B1 Starting Material: Diazonium salt, Xanthate, etc. B->B1 A2 Reagent: Sulfur Source (Sulfur powder, Na₂S) A1->A2 A3 Catalyst: Copper(I) salts (CuI, CuBr) A2->A3 A4 Outcome: Forms C-S bond A3->A4  Coupling & Reduction B2 Transformation: Diazotization, Substitution B1->B2 B3 Outcome: Introduces -SH group or precursor B2->B3

Here are the methodologies corresponding to the pathways shown in the diagram:

Pathway A: Metal-Catalyzed Coupling of Aryl Halides

This is one of the most common and efficient methods for synthesizing aryl thiols [3].

  • Key Reaction: A copper-catalyzed coupling between an aryl halide (like 4-bromopropylbenzene or 4-iodopropylbenzene) and a sulfur source [3].
  • Sulfur Sources: Sulfur powder or sodium sulfide (Na₂S·9H₂O) are effectively used [3].
  • Catalyst System: Copper(I) iodide (CuI) is frequently employed, sometimes with a ligand like 1,2-ethanedithiol [3].
  • Typical Conditions: The reaction is often conducted in a polar aprotic solvent like DMF, with a base such as potassium carbonate (K₂CO₃), at elevated temperatures (e.g., 90°C). This is sometimes followed by an in-situ reduction with sodium borohydride (NaBH₄) or triphenylphosphine to yield the final thiol [3].
Pathway B: Other Transformation Pathways
  • From Xanthates: S-Aryl xanthates can be synthesized from diaryliodonium salts and potassium O-alkyl xanthates. These xanthates can then be transformed into various organosulfur compounds, including thiophenols [3].
  • Classical Diazotization: An older, multi-step approach involves converting a substituted aniline (e.g., 4-propylaniline) to a diazonium salt, followed by displacement with a sulfur-containing reagent like potassium O-ethyl carbonodithioate (xanthate), and subsequent hydrolysis to the thiol. This method can be less efficient and is often superseded by metal-catalyzed routes.

Guidance for Further Research

To obtain a detailed, laboratory-tested protocol for this compound, I suggest the following steps:

  • Refine Your Literature Search: Use the CAS Number (4527-44-0) and the specific name "4-Propylbenzenethiol" in specialized scientific databases like SciFinder, Reaxys, or Google Scholar. This will likely yield patents or journal articles containing explicit experimental procedures.
  • Consult Analytical Data: If you are synthesizing this compound, having an analytical reference is crucial. You may search for its NMR spectrum or other spectroscopic data in spectral databases to confirm the identity and purity of your product.
  • Consider Custom Synthesis: Several suppliers, such as Hefei TNJ Chemical Industry Co., Ltd. and Shaanxi Dideu New Materials Co., Ltd., list this compound in their catalogs [1] [2]. You can contact them to inquire about the availability of a technical data sheet or the possibility of custom synthesis.

References

Available Chemical Data for 4-n-Propylthiophenol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic identifying information for the compound, though key physicochemical data like solubility is missing [1]:

Property Value
CAS Number 4527-44-0
Molecular Formula C₉H₁₂S
Formula Weight 152.26 g/mol
IUPAC Name 4-N-PROPYLTHIOPHENOL; Benzenethiol, 4-propyl-
Solubility Not found

Suggested Experimental Protocols

In the absence of published data, you would need to determine the solubility experimentally. Here are two standard methodological approaches:

Shake-Flask Method

This is the most direct and widely accepted method for measuring equilibrium solubility [2].

  • Principle: An excess of the solid compound is added to a solvent and agitated until equilibrium is established between the dissolved and undissolved solute.
  • Workflow: The procedure generally follows these steps, which can be visualized in the experimental workflow below:

G start Weigh excess this compound a Add to solvent in vial start->a b Agitate (e.g., shake) at constant temperature a->b c Equilibrate for 24 hours b->c d Filter solution (0.45 μm membrane) c->d e Analyze filtrate concentration (by HPLC or UV-Vis) d->e end Calculate Solubility e->end

  • Key Considerations:
    • Temperature Control: Must be maintained using a water bath or incubator shaker.
    • Equilibration Time: Should be confirmed by measuring concentration at multiple time points until it stabilizes.
    • Solution Analysis: HPLC (High-Performance Liquid Chromatography) is preferred for its specificity and accuracy.
Thermodynamic Solubility vs. Kinetic Solubility

It is critical to distinguish between these two types of solubility measurements, as a study on morpholino-thiophenes highlighted a significant discrepancy between them [2].

  • Kinetic Solubility: This is a high-throughput measurement from a DMSO stock solution, often giving an initial, higher solubility value (e.g., >250 μM).
  • Thermodynamic Solubility: This is the true equilibrium solubility of the crystalline solid in a specific solvent, which is the more relevant and conservative value for drug development.

Recommendations for Researchers

Given the lack of direct data, here is a path forward:

  • Experimental Determination: The shake-flask method is your best option for obtaining reliable solubility data.
  • Consult Specialized Databases: Access commercial databases like SciFinderⁿ or Reaxys, which may contain proprietary or unpublished measurements.
  • Supplier Inquiry: Directly contact chemical suppliers (e.g., Shaanxi Dideu New Materials Co., Ltd. or ABCR GmbH were listed as suppliers [1]) as they may have practical solubility data from their quality control processes.

References

Comprehensive Review: Synthesis and Applications of Thiophene Sulfonamide Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The strategic fusion of the thiophene heterocycle with sulfonamide functionality creates a versatile molecular framework with enhanced drug-like properties and diverse biological activities. Thiophene ranks 4th among US FDA-approved sulfur-containing small drug molecules, with approximately seven approvals in the last decade, underscoring its pharmaceutical relevance [1]. Sulfonamides constitute a historically significant class of bioactive compounds, serving as the first effective chemotherapeutic agents against bacterial infections and continuing to find applications in treating various conditions including cancer, inflammation, diabetes, and hypertension [2].

This combination has proven particularly valuable in cancer drug discovery, where such derivatives have demonstrated potent cytotoxicity against various cancer cell lines through multiple mechanisms of action, including enzyme inhibition, apoptosis induction, and cell cycle disruption [3] [4] [5]. The structural flexibility of this core allows for extensive synthetic modification, enabling medicinal chemists to fine-tune pharmacological properties and target selectivity.

Synthetic Methodologies

General Synthetic Approaches

Several efficient synthetic routes have been developed for accessing diverse thiophene sulfonamide architectures:

2.1.1 Multicomponent Fused Ring Systems A robust four-step protocol for synthesizing thiazolo[3,4-d]isoxazole-based sulfonamide derivatives involves:

  • Acetylation of sulfonamide using chloroacetyl chloride
  • Reaction with potassium thiocyanate in dry acetone to form a key thiazol-4(5H)-one intermediate
  • Condensation with appropriately substituted aromatic aldehydes
  • Cyclization with hydroxylamine hydrochloride to yield the final fused heterocyclic system [2]

This method benefits from short reaction times, mild conditions, and excellent yields, making it suitable for library synthesis.

2.1.2 Metal-Catalyzed and Metal-Free Approaches Contemporary synthetic methods have expanded to include both metal-catalyzed and metal-free strategies:

  • Copper-catalyzed addition/oxidative cyclization of thioamides with alkynoates provides efficient access to 2-aminothiophene derivatives [1]
  • Metal-free approaches using potassium sulfide or elemental sulfur as sulfur sources offer environmentally friendly alternatives with minimized metal toxicity concerns [1]

The following diagram illustrates a generalized workflow for the synthesis and evaluation of thiophene sulfonamide derivatives:

G Start Starting Materials Synth1 Acetylation with Chloroacetyl Chloride Start->Synth1 Synth2 Reaction with Potassium Thiocyanate Synth1->Synth2 Synth3 Condensation with Aromatic Aldehydes Synth2->Synth3 Synth4 Cyclization with Hydroxylamine HCl Synth3->Synth4 Char Structural Characterization Synth4->Char Bio Biological Evaluation Char->Bio

Generalized workflow for synthesis and evaluation of thiophene sulfonamide derivatives. This diagram outlines key stages from starting materials to biological assessment, highlighting the multi-step synthetic pathway and subsequent characterization phases.

Representative Synthetic Protocol: 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives

Materials:

  • Sulfonamide starting material (1.0 equiv)
  • Chloroacetyl chloride (1.2 equiv)
  • Potassium thiocyanate (1.5 equiv)
  • Appropriate aromatic aldehyde (1.2 equiv)
  • Hydroxylamine hydrochloride (1.5 equiv)
  • Dry acetone, ethanol
  • Triethylamine (as base)

Procedure:

  • Dissolve sulfonamide (10 mmol) in dry acetone (30 mL) under nitrogen atmosphere
  • Add chloroacetyl chloride (12 mmol) dropwise at 0°C with stirring
  • Warm to room temperature and continue stirring for 3 hours (monitor by TLC)
  • Add potassium thiocyanate (15 mmol) and reflux for 4 hours
  • Cool and concentrate under reduced pressure to obtain the thiazol-4(5H)-one intermediate
  • Suspend intermediate in ethanol (25 mL), add aromatic aldehyde (12 mmol)
  • Reflux for 6 hours, then cool to room temperature
  • Add hydroxylamine hydrochloride (15 mmol) and continue reflux for 4 hours
  • Cool mixture, filter precipitated solid, and recrystallize from ethanol

Characterization:

  • FT-IR: Characteristic bands: NH₂/NH (3430-3145 cm⁻¹), C≡N (1679 cm⁻¹), C=C (1430 cm⁻¹), C-O (1279 cm⁻¹)
  • ¹H-NMR: N-H protons appear as singlets at δ 9-12 ppm; aromatic protons at δ 6.5-8.0 ppm
  • ¹³C-NMR: Characteristic signals for C-S (~170 ppm), C-O (~165 ppm), C≡N (~158 ppm) [2]

Biological Evaluation and Applications

Anticancer Activity

Thiophene sulfonamide derivatives demonstrate promising anticancer properties through multiple mechanisms:

Table 1: Anticancer activity of selected thiophene sulfonamide derivatives

Compound Cancer Cell Line/Model Activity/IC₅₀ Mechanism Citation
FWJ-D5 RS4;11 xenograft mouse model 75% reduction in tumor volume (50 mg/kg) Selective Mcl-1 inhibition, caspase-dependent apoptosis [3]
YM-1, YM-2, YM-3 MG-U87 cancer cells 70-90% cytotoxicity (dose-dependent) DNA binding (mixed intercalative/groove) [2]
Thiophene-carboxamide 5 HepG-2 liver cancer cells 2.3x more cytotoxic than Sorafenib Dual VEGFR-2 & β-tubulin inhibition, G2/M arrest [6]
BU17 A549 lung cancer cells IC₅₀ = 9.00 µM Tubulin polymerization inhibition, WEE1 kinase inhibition [7]
Thiophene-based hydrazone (4g) Dalton's lymphoma cells IC₅₀ = 54 µM Apoptosis induction [4]

The multifaceted mechanisms of action for these anticancer derivatives can be visualized through their effects on key cellular pathways:

G cluster_0 Molecular Targets cluster_1 Cellular Effects cluster_2 Therapeutic Outcome Compound Thiophene Sulfonamide Derivative Mcl1 Mcl-1 Protein (Antiapoptotic Bcl-2) Compound->Mcl1 Inhibition VEGFR2 VEGFR-2 (Angiogenesis) Compound->VEGFR2 Inhibition Tubulin Tubulin Polymerization (Microtubule Dynamics) Compound->Tubulin Destabilization DNA DNA (Intercalation/Groove Binding) Compound->DNA Binding Wee1 WEE1 Kinase (Cell Cycle Regulation) Compound->Wee1 Inhibition Apoptosis Apoptosis Induction (Caspase 3/9 Activation) Mcl1->Apoptosis AntiAngio Anti-angiogenesis VEGFR2->AntiAngio Arrest Cell Cycle Arrest (G2/M Phase) Tubulin->Arrest DNA->Apoptosis Wee1->Arrest Cytotoxicity Selective Cytotoxicity (Cancer Cell Death) Apoptosis->Cytotoxicity Arrest->Cytotoxicity TumorRed Tumor Volume Reduction AntiAngio->TumorRed Cytotoxicity->TumorRed

Multimodal anticancer mechanisms of thiophene sulfonamide derivatives. This pathway visualization illustrates how these compounds simultaneously target multiple critical cellular processes in cancer cells, leading to synergistic therapeutic effects.

Enzyme Inhibition Applications

Beyond direct anticancer effects, thiophene sulfonamides serve as potent enzyme inhibitors:

Table 2: Enzyme inhibitory properties of thiophene sulfonamide derivatives

Enzyme Target Compound Inhibitory Activity Biological Significance Citation

| Carbonic Anhydrase I/II | Thiophene-based sulfonamides | IC₅₀: 69 nM - 70 µM (hCA-I) IC₅₀: 23.4 nM - 1.4 µM (hCA-II) | Antiglaucoma, anticonvulsant, diuretic applications | [8] | | Urease | YM-2 | IC₅₀ = 1.90 ± 0.02 µM (57.93% inhibition) | Anti-Helicobacter pylori therapy | [2] | | Tubulin Polymerization | BU17 | 86% inhibition at IC₅₀ | Antimitotic, cell cycle arrest | [7] | | VEGFR-2 | Thiophene-carboxamide 5 | IC₅₀ = 0.59 µM | Anti-angiogenic cancer therapy | [6] |

Experimental Protocols for Biological Evaluation

Cytotoxicity Assessment (MTT Assay)

Purpose: Evaluate compound cytotoxicity against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MG-U87, A549, HepG-2)
  • Complete culture medium (RPMI-1640 with 10% FBS)
  • MTT reagent (5 mg/mL in PBS)
  • DMSO for solubilization
  • 96-well tissue culture plates
  • Microplate reader

Procedure:

  • Seed cells in 96-well plates (5 × 10³ cells/well) and incubate for 24 hours
  • Prepare compound serial dilutions in culture medium
  • Treat cells with test compounds (typically 1-100 µM range)
  • Incubate for 48-72 hours at 37°C in 5% CO₂
  • Add MTT solution (20 µL/well) and incubate for 3-4 hours
  • Carefully remove medium and dissolve formazan crystals in DMSO (100 µL/well)
  • Measure absorbance at 570 nm with reference filter at 630 nm
  • Calculate % viability = (Abs sample/Abs control) × 100
  • Determine IC₅₀ values using nonlinear regression analysis [2] [4]
DNA Binding Studies

Purpose: Investigate interaction between compounds and DNA.

Materials:

  • Calf thymus DNA or specific oligonucleotides
  • UV-Vis spectrophotometer
  • Fluorescence spectrometer
  • Ethidium bromide or other DNA intercalators
  • Buffer solutions (e.g., Tris-HCl)

Procedure: UV-Vis Titration:

  • Prepare compound solution in appropriate buffer
  • Record baseline UV-Vis spectrum (200-800 nm)
  • Add increasing concentrations of DNA solution
  • Monitor changes in absorbance and wavelength shifts
  • Calculate binding constant (Kb) using Benesi-Hildebrand equation

Fluorescence Quenching:

  • Prepare DNA-dye complex (e.g., DNA with ethidium bromide)
  • Measure fluorescence emission intensity
  • Add increasing concentrations of test compound
  • Record decrease in fluorescence intensity (quenching)
  • Analyze data using Stern-Volmer equation [2]
Enzyme Inhibition Assays

Purpose: Evaluate compound effects on enzyme activity.

Urease Inhibition Protocol:

  • Prepare enzyme solution (Jack bean urease or bacterial urease)
  • Incubate enzyme with various compound concentrations (15 minutes, 25°C)
  • Add urea substrate solution
  • Incubate for additional 15-30 minutes
  • Stop reaction with specific reagents
  • Measure ammonia production spectrophotometrically
  • Calculate % inhibition and IC₅₀ values [2]

Carbonic Anhydrase Inhibition Protocol:

  • Purify hCA-I and hCA-II from human erythrocytes via affinity chromatography
  • Assess enzyme activity using esterase method with 4-nitrophenyl acetate
  • Incubate enzyme with inhibitor compounds
  • Monitor 4-nitrophenol production at 348 nm
  • Determine Ki values using Lineweaver-Burk plots [8]

Computational and Formulation Approaches

In Silico ADMET and Molecular Modeling

Computational approaches provide valuable insights for optimizing thiophene sulfonamide derivatives:

Density Functional Theory (DFT) Calculations:

  • Geometry optimization at B3LYP/6-311+G(d,p) level
  • Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO energies)
  • Molecular electrostatic potential (MEP) mapping
  • Natural Bond Orbital (NBO) analysis [2] [9]

Molecular Docking:

  • Protein preparation from Protein Data Bank structures
  • Ligand preparation and conformational sampling
  • Induced-fit docking simulations
  • Binding affinity and interaction analysis [4] [8]

ADMET Prediction:

  • Lipinski's Rule of Five compliance assessment
  • Blood-brain barrier penetration potential
  • CYP enzyme inhibition profiles
  • Toxicity risk evaluation [4]
Nanoparticle Formulation Strategy

To enhance delivery of hydrophobic thiophene sulfonamide derivatives:

BU17-Loaded PLGA Nanoparticles:

  • Materials: PLGA polymer, BU17 compound, PVA, dichloromethane
  • Procedure:
    • Dissolve BU17 and PLGA in dichloromethane
    • Emulsify in PVA solution using probe sonication
    • Evaporate organic solvent under reduced pressure
    • Collect nanoparticles by ultracentrifugation
    • Wash and lyophilize for storage
  • Results: Nanoparticles significantly enhanced antitumor activity compared to soluble BU17 counterpart [7]

Conclusion and Future Perspectives

Thiophene sulfonamide derivatives represent a structurally diverse and biologically promising class of compounds with demonstrated efficacy in anticancer applications and enzyme inhibition. The synthetic protocols outlined provide reliable access to these hybrids, while the comprehensive evaluation methods facilitate structure-activity relationship studies.

Future research directions should focus on:

  • Expanding structural diversity through novel synthetic methodologies
  • Investigating combination therapies with existing chemotherapeutic agents
  • Developing more targeted delivery systems to improve therapeutic index
  • Exploring additional biological targets and mechanisms of action
  • Advancing promising candidates through preclinical development toward clinical trials

The integration of computational design, synthetic chemistry, and comprehensive biological evaluation creates a powerful framework for advancing thiophene sulfonamide derivatives as potential therapeutic agents.

References

Application Notes: Cross-Coupling with Thiophenols

Author: Smolecule Technical Support Team. Date: February 2026

Thiophenols, such as 4-n-Propylthiophenol, are valuable building blocks in organic synthesis, particularly for forming C–S bonds via transition metal-catalyzed cross-coupling [1]. These reactions are crucial for creating aryl sulfides, which are key motifs in pharmaceuticals, materials science, and agrochemicals.

Table 1: Potential Metal Catalysts for C–S Cross-Coupling

Metal Catalyst Key Characteristics Considerations for Use with this compound
Palladium (Pd) [2] High functional group tolerance; versatile. Preferred for complex molecules; potential issues with heavy metal traces in pharmaceuticals.
Copper (Cu) [2] [3] Traditional choice for C–heteroatom bonding; cost-effective. Can require higher temperatures or stronger bases (e.g., in Chan–Lam coupling).
Iron (Fe) [1] Abundant, low-cost, and environmentally friendly. A "greener" alternative; reaction conditions may need extensive optimization.
Nickel (Ni) [2] Cost-effective alternative to Pd. Can be highly active but may have toxicity concerns.

A primary challenge in using this compound is thiol poisoning, where the sulfur group coordinates strongly with the metal catalyst, deactivating it. Success hinges on carefully selected ligands and catalysts that resist deactivation.

Detailed Experimental Protocol

This protocol provides a generalized procedure for a palladium-catalyzed C–S cross-coupling, adaptable for use with this compound.

Table 2: Representative Reaction Setup

Component Example / Quantity Role / Notes
Aryl Halide e.g., 4-Bromoacetophenone (1.0 equiv) Electrophilic coupling partner. Iodides or bromides are typically more reactive.
This compound 1.2 - 1.5 equiv Nucleophilic coupling partner. Slight excess often used to drive reaction to completion.
Catalyst e.g., Pd(OAc)₂ (2 mol%) Source of palladium. Pd₂(dba)₃ is another common choice.
Ligand e.g., XPhos (4 mol%) Ligands like XPhos, SPhos, or RuPhos are often crucial for success [4].
Base e.g., NaOt-Bu (2.0 equiv) Scavenges acid generated (e.g., HBr). Cs₂CO₃ or K₃PO₄ are also common.
Solvent e.g., Anhydrous Dioxane or Toluene Must be anhydrous and degassed to protect the catalyst.
Procedure:
  • Reaction Setup: In an inert atmosphere glove box, add an oven-dried stir bar to a Schlenk tube or reaction vial.
  • Charge Reactants: Weigh and add the catalyst, ligand, and base to the reaction vessel.
  • Assemble and Purge: Seal the vessel with a septum, remove it from the glove box, and connect it to a Schlenk line under a positive pressure of nitrogen or argon.
  • Add Solvents and Reagents: Via syringe, add the degassed solvent, followed by the aryl halide and this compound.
  • Reaction Execution: Stir the reaction mixture at a pre-determined temperature (e.g., 80-110 °C) and monitor progress by TLC or LC-MS until the starting material is consumed.
  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with brine. Separate the organic layer and dry over anhydrous MgSO₄ or Na₂SO₄.
  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Workflow for Reaction Optimization

Since specific conditions for this compound are not established, a systematic screening approach is essential. The workflow below outlines a high-throughput optimization strategy, inspired by methodologies used for challenging substrates [4].

Start Start: Identify Aryl Halide & this compound Screen1 High-Throughput Screening • Ligands (SPhos, XPhos, etc.) • Bases (Cs2CO3, NaOt-Bu, etc.) Start->Screen1 Screen2 Secondary Screening • Catalyst Loadings (1-5 mol%) • Solvents (Dioxane, Toluene, DME) • Temperature (80-110 °C) Screen1->Screen2 Analyze Analyze LC-MS/TLC Identify Lead Conditions Screen2->Analyze Scale Scale-Up & Isolate Product Determine Yield & Purity Analyze->Scale End Optimized Protocol Scale->End

Critical Notes for Researchers

  • Ligand Selection is Crucial: The success of challenging cross-couplings often hinges on the correct bulky phosphine ligand (e.g., XPhos, SPhos) to prevent catalyst deactivation by the thiol [4].
  • Adapt from Literature: Use established C–S coupling or Buchwald-Hartwig amination protocols as starting points for optimization [3] [4].
  • Monitor for Dehalogenation: A common side reaction is the reduction of the aryl halide starting material, which can occur with certain ligands/bases [4].
  • Employ Screening Kits: Commercially available high-throughput screening kits for cross-coupling can significantly accelerate the optimization process [3].

References

Introduction to Thiophene Cross-Coupling

Author: Smolecule Technical Support Team. Date: February 2026

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between organic halides and organoboron compounds, catalyzed by palladium or nickel complexes [1] [2]. Its application to thiophene derivatives is crucial in materials science and drug discovery for constructing conjugated molecular architectures [3]. However, thienylboronic acids are particularly prone to protodeboronation—a side reaction where the boronic acid group is replaced by a hydrogen atom—leading to low yields [3] [4]. Successful coupling requires strategies that accelerate the desired reaction faster than this decomposition pathway.

Mechanism and Key Challenges

Understanding the catalytic cycle and potential failure points is key to troubleshooting.

Catalytic Cycle

The mechanism proceeds through three fundamental steps: oxidative addition of the organic halide to Pd(0), transmetalation where the organic group is transferred from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst [2] [4]. The diagram below illustrates this process and the critical competing side reaction.

G Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA Pd_OA Pd(II) Complex OA->Pd_OA TM Transmetalation Pd_OA->TM Pd_TM Biaryl Pd(II) Complex TM->Pd_TM RE Reductive Elimination Pd_TM->RE RE->Pd0 Regenerates Product Coupled Product RE->Product SideRxn Protodeboronation SideProduct Deborylated By-product SideRxn->SideProduct Boronate Thienylboronate Boronate->TM Boronate->SideRxn

Primary Challenge: Protodeboronation

As shown in the pathway, the thienylboronate substrate can be consumed by the unproductive protodeboronation side reaction [3] [4]. This is especially fast for 2-heteroarylboronic acids (where the boron is attached directly to a thiophene ring) and systems with protonatable heteroatoms [4]. Selecting catalyst systems that enable very fast oxidative addition and transmetalation is essential to outcompete this decomposition.

Recommended Conditions & Data

Successful coupling hinges on the rational selection of reaction components. The following tables summarize optimized recommendations from recent studies.

Table 1: Catalyst and Ligand Selection Guide [3] [5] [4]

Component Recommended Options Rationale & Notes
Precatalyst XPhos Pd G2-G4, Pd-PEPPSI-IPr, Pd(dcypt) complexes XPhos-type precatalysts are highly successful for thiophenes [3]. Pd(dcypt) in green solvents (e.g., 2-MeTHF) is an emerging, robust alternative [5].
Ligand XPhos, SPhos, dcypt Bulky, electron-rich phosphines (XPhos, SPhos) enhance reductive elimination and stabilize the active Pd(0) species [3].
Metal Palladium The most common and reliable metal for this transformation.

Table 2: Substrate, Base, and Solvent Systems [3] [4]

Component Recommended Options Rationale & Notes
Electrophile Aryl Bromides, Iodides Iodides undergo faster oxidative addition but can poison the catalyst; bromides offer a good balance of reactivity and stability [4].
Nucleophile Thienylboronic Acid, Pinacol Ester (BPin), Trifluoroborates Pinacol esters and trifluoroborates offer improved stability against protodeboronation compared to boronic acids [4].
Base Cs2CO3, K3PO4 Inorganic bases are standard. Cs2CO3 is often effective in mixed solvent systems [3].
Solvent Toluene/EtOH/H2O, Dioxane/H2O, 2-MeTHF/H2O Mixed aqueous-organic solvent systems are typical. 2-MeTHF is a promising eco-friendly alternative [5].

Detailed Experimental Protocols

Protocol 1: Standard Cross-Coupling with Thienylboronic Acid

This procedure is adapted from strategies for successful coupling with thienylboronic acids, using a robust XPhos precatalyst system [3].

Reagents

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
  • 2-Thienylboronic acid (1.3 - 1.5 equiv)
  • XPhos Pd G2 precatalyst (1 - 2 mol%)
  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)
  • Solvent: Toluene/Ethanol/Water (4:2:1 v/v/v)

Procedure

  • Preparation: In an oven-dried vial or Schlenk tube, add a magnetic stir bar. Charge the aryl halide, thienylboronic acid, and Cs₂CO₃.
  • Atmosphere: Seal the vessel and evacuate the air, backfilling with an inert gas (N₂ or Ar). Repeat this cycle three times.
  • Solvent Addition: Under a positive flow of inert gas, add the solvent mixture (Toluene/EtOH/H₂O, 4:2:1) via syringe to dissolve the solids. A typical concentration of 0.1 M with respect to the aryl halide is used.
  • Catalyst Addition: Add the XPhos Pd G2 precatalyst stock solution to the reaction mixture.
  • Reaction: Stir the reaction mixture at 80-90 °C and monitor by TLC or LC-MS until the aryl halide is fully consumed.
  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Throughput Screening in Flow

For rapid optimization of multiple variables (catalyst, base, solvent), flow chemistry coupled with High-Throughput Experimentation (HTE) is highly effective [6]. The workflow below visualizes this automated approach.

G Stock Stock Solutions (Catalyst, Substrates, Base, Solvents) Dispense Automated Liquid Handling Stock->Dispense ReactionPlate Microtiter Plate (96- or 384-well) Dispense->ReactionPlate Incubate Incubate with Heating/Stirring ReactionPlate->Incubate Analyze Automated LC-HRMS Analysis Incubate->Analyze Data Reaction Outcome Dataset Analyze->Data

Procedure Overview

  • Platform Setup: An automated system with acoustic dispensing capabilities is used to handle microliter-volume liquid transfers [6] [7].
  • Reaction Execution: Stock solutions of the building blocks, catalysts, and bases are dispensed into 96- or 384-well plates according to a predefined screening matrix. Each well contains a unique combination of reaction components in a total volume of ~3 µL [7].
  • Incubation: The plate is sealed and incubated at a controlled temperature (e.g., 60-100 °C) with shaking for a set period.
  • Analysis: An aliquot from each well is automatically diluted and analyzed by LC-HRMS. The peak areas for desired and side products are determined and normalized [7].
  • Data Processing: Outcomes are labeled (e.g., "success" or "failure") based on the presence/absence and relative abundance of the target product, generating a large, high-quality dataset for identifying optimal conditions [7].

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield / High Deboronation Slow transmetalation; unstable boronic acid. Use a more active precatalyst (XPhos Pd G3/G4); switch to a more stable boronate ester (e.g., pinacol ester); ensure anhydrous conditions are not strictly necessary for your ester type [3] [4].
Formation of Homocoupled Biaryl Presence of oxygen or other oxidants. Ensure rigorous degassing of solvents and reaction mixture; use a Pd(0) source instead of a Pd(II) source that requires in-situ reduction [4].
Dehalogenated Side Product Reductive elimination of hydride from Pd. Change the base or solvent; use a different ligand to alter the stability of Pd-hydride intermediates [4].
Reaction Does Not Initiate Inactive catalyst; poor solubility. Confirm precatalyst stability; use fresh, properly stored reagents; ensure the base is soluble in the reaction medium.

Conclusion and Key Takeaways

Successfully executing Suzuki-Miyaura reactions with thiophene building blocks is achievable through strategic planning:

  • Prioritize Speed over Stability: Use highly active catalyst systems like XPhos-type precatalysts to outrun protodeboronation [3].
  • Stabilize the Nucleophile: When possible, employ thienylboronates like pinacol esters or trifluoroborates instead of the free boronic acid [4].
  • Embrace Modern Tools: High-Throughput Experimentation (HTE) and flow chemistry platforms can dramatically accelerate optimization and scale-up, minimizing time and material consumption [6] [7].

References

Application Notes and Protocols: Functionalization of Polypropylene with Thiophene for Advanced Material Design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The functionalization of polypropylene (PP) with thiophene motifs represents an innovative approach in polymer engineering, creating hybrid materials that combine the excellent bulk properties of polypropylene with the unique electronic and chemical characteristics of thiophene-based conjugated systems. This modification strategy enables the development of advanced materials with enhanced thermal stability, improved melt strength, and potential functionality in areas including electronics, sensing, and biocompatible applications. These application notes provide a comprehensive technical reference for researchers seeking to implement thiophene-functionalization protocols for polypropylene, with detailed methodologies, characterization data, and performance metrics suitable for drug development professionals and materials scientists.

Background and Significance

Polypropylene is a widely used commercial polymer valued for its excellent toughness, chemical resistance, and favorable processing characteristics. However, its relatively inert chemical nature and susceptibility to degradation under certain conditions limit its application in advanced technologies. The incorporation of thiophene functionalities addresses these limitations through several mechanisms:

  • Enhanced thermal stability through cross-linking networks
  • Improved melt strength for advanced processing applications
  • Introduction of conjugation pathways for potential electronic applications
  • Creation of reactive sites for further chemical modification

The cross-linking reaction is particularly valuable as it improves both physical and chemical properties of the base polymer, significantly expanding the applicability of the resulting materials for specialized applications in biomedical, electronics, and packaging fields [1] [2]. Unlike conventional cross-linking approaches that often cause degradation through β-scission in the PP backbone, the thiophene-based route utilizing Diels-Alder chemistry offers a milder alternative with reduced backbone degradation [1].

Materials and Reagents

Essential Chemicals
  • Polypropylene grafted maleic anhydride (PPgMA): Average Mn ~3,900 g/mol, Mw ~9,100 g/mol with 8-10% wt. maleic anhydride content [1]
  • 2-Thiophenemethylamine (TMA): ≥96% purity for functionalization [1]
  • 1,1′-(Methylenedi-4,1-phenylene) bismaleimide (BM): ≥95% purity as cross-linking agent [1]
  • Tetrahydrofuran (THF): >99.9% purity for extraction [1]
  • Chloroform (CHCl₃): >99% purity [1]
  • 1-2 Dichlorobenzene (DCB): >99% purity [1]
  • Antioxidant AOB225: For stabilization during processing [1]
Equipment Specifications
  • Brabender kneader or equivalent internal mixer
  • SOXTEC extraction apparatus
  • Vacuum oven with temperature control to 200°C
  • Compression molding press with heating plates capable of 175°C and 100 bar pressure
  • FT-IR spectrometer with ATR capability
  • Oscillatory shear rheometer
  • Differential Scanning Calorimeter (DSC)
  • Thermogravimetric Analyzer (TGA)

Experimental Protocols

Protocol 1: Functionalization of PPgMA with Thiophene

Objective: Graft 2-thiophenemethylamine (TMA) onto maleic anhydride groups of PPgMA to create thiophene-functionalized polypropylene (PP-TMA).

Step-by-Step Procedure:

  • Charge 15 g of PPgMA and 4 equivalents of TMA (relative to MA content) into a Brabender kneader [1].
  • Mix at 160°C with a rotational speed of 50 rpm for 10 minutes to ensure complete reaction [1].
  • Remove the product and grind to create uniform particles for subsequent extraction.
  • Extract unreacted TMA using a SOXTEC apparatus with THF as solvent at 170°C for 3 hours [1].
  • Transfer the extracted product to a vacuum oven and dry at 50°C until constant mass is achieved [1].
  • Compress the dried product using a compression molder at 175°C and 100 bar pressure for 30 minutes to complete the reaction and form uniform films [1].

Critical Notes:

  • The four-fold molar excess of TMA relative to maleic anhydride content ensures complete functionalization [1].
  • The compression step is essential for achieving final product properties as it promotes ring closure and completes the reaction [1].
  • Compared to imidazole-based functionalization (API), TMA-modified products require more rigorous extraction due to different solubility characteristics [1].
Protocol 2: Cross-Linking of Thiophene-Functionalized PP with Bismaleimide

Objective: Create cross-linked polypropylene networks via Diels-Alder reaction between thiophene functionalities and bismaleimide.

Step-by-Step Procedure:

  • Blend the thiophene-functionalized PP (PP-TMA) from Protocol 1 with 1,1′-(methylenedi-4,1-phenylene) bismaleimide (BM) in equimolar ratio relative to thiophene content [1].
  • Process the blend in a Brabender kneader at 50°C or 150°C for cross-linking, with processing time dependent on desired cross-link density [1].
  • For higher degrees of cross-linking, employ the 150°C annealing temperature [1].
  • Characterize the resulting cross-linked material using rheological and thermal analysis methods.

Mechanistic Insight: The cross-linking proceeds primarily via Diels-Alder chemistry, where the thiophene ring acts as the diene (electron-rich) and bismaleimide functions as the dienophile (electron-poor) [1]. This reaction creates a thermoreversible network that can be processed at elevated temperatures while maintaining stability at use temperatures.

Experimental workflow for thiophene functionalization and cross-linking of polypropylene:

G Start Start Protocol PPgMA PPgMA (Maleic Anhydride Grafted PP) Start->PPgMA TMA 2-Thiophenemethylamine (TMA) Start->TMA Step1 Melt Mixing (160°C, 50 rpm, 10 min) PPgMA->Step1 TMA->Step1 Step2 Extraction (THF, 170°C, 3 hr) Step1->Step2 Step3 Vacuum Drying (50°C to constant mass) Step2->Step3 Step4 Compression Molding (175°C, 100 bar, 30 min) Step3->Step4 PP_TMA Thiophene-Functionalized PP (PP-TMA) Step4->PP_TMA Step5 Cross-linking Reaction (Annealing at 50°C or 150°C) PP_TMA->Step5 BM Bismaleimide (BM) Cross-linker BM->Step5 Final Cross-linked PP Product Step5->Final

Performance Data and Characterization

Thermal and Rheological Properties

Table 1: Comparative properties of thiophene-functionalized and cross-linked PP compared to neat PP and imidazole-modified analogs [1]

| Material | Annealing Temperature | Complex Viscosity |η*| | Thermal Stability | Melt Strength | Processability | |--------------|----------------------------|-----------------------|------------------------|--------------|-----------------| | Neat PP | - | Low (Baseline) | Moderate | Low | Excellent | | PP-TMA | 50°C | Moderate Increase | Improved | Moderate | Good | | PP-TMA | 150°C | Significant Increase | Significantly Improved | High | Moderate | | PP-API (Imidazole) | 150°C | Highest Increase | Best Improvement | Highest | Moderate |

Key Observations:

  • Thiophene-functionalized PP shows superior melt properties and thermal stability compared to unmodified PP [1].
  • The degree of cross-linking is highly dependent on annealing temperature, with higher temperatures (150°C) yielding more extensive networks [1].
  • Imidazole-based systems generally show higher reactivity compared to thiophene analogs, resulting in greater cross-linking density [1].
  • Both thiophene and imidazole systems maintain good processability at elevated temperatures despite cross-linking [1].
Solubility and Gel Content

Table 2: Solubility characteristics and gel content of cross-linked PP systems [1]

Material System Solubility in Organic Solvents Gel Content Network Characteristics
Neat PP Fully soluble 0% Linear polymer chains
PP-TMA (50°C anneal) Partially soluble Moderate (~30-60%) Loose cross-linking
PP-TMA (150°C anneal) Mostly insoluble High (>70%) Dense cross-linking
PP-API (150°C anneal) Mostly insoluble Highest (>80%) Very dense cross-linking

Applications Note: The thermoreversible nature of the Diels-Alder based cross-links enables these materials to be reprocessed at elevated temperatures, making them suitable for applications requiring recyclability or post-forming [1].

Applications in Biomedical and Advanced Materials

Thiophene-functionalized polypropylene holds significant promise for specialized applications:

Biomedical Applications
  • Drug delivery systems: The modified hydrophobicity and rigidity of thiophene-containing polymers can enhance cellular uptake of therapeutic agents [3].
  • Biosensors: Functionalized polythiophenes exhibit remarkable electrical and optical properties responsive to external stimuli, making them valuable for sensing platforms [4] [5].
  • Neural probes: Thiophene-based self-assembled monolayers (SAMs) demonstrate excellent biocompatibility and can enhance electrode performance for neural interfaces [3].
Electronic and Sensing Applications
  • Memory devices: Polythiophene-based systems provide well-established barriers for Li-ion drift, enabling high-performance memory devices [6].
  • Field-effect transistors: The tunable band gaps of thiophene systems make them suitable for organic electronic applications [7].
  • Chemical sensors: Functionalized polythiophenes can detect various analytes including DNA, proteins, metal ions, and biological macromolecules [8].

Troubleshooting and Optimization

Common Technical Challenges
  • Low grafting efficiency: Ensure proper stoichiometry (4:1 TMA:MA ratio) and complete mixing during the functionalization step [1].
  • Incomplete cross-linking: Verify annealing temperature and time sufficient for the Diels-Alder reaction to proceed to completion [1].
  • Material degradation: Include appropriate antioxidants (e.g., AOB225) during processing to prevent oxidative degradation [1].
  • Solvent retention: Ensure adequate vacuum drying time to remove all extraction solvents before cross-linking [1].
Process Optimization Guidelines
  • For maximum cross-linking density, use higher annealing temperatures (150°C) and ensure stoichiometric balance between thiophene and bismaleimide groups [1].
  • To balance processability and properties, moderate annealing temperatures (50°C) can provide significant improvement in properties while maintaining better melt processability [1].
  • For specialized electronic applications, consider post-modification with additional conjugated groups to enhance electronic properties [7].

Conclusion

The functionalization of polypropylene with thiophene via the described protocols provides materials scientists with a robust methodology to significantly enhance the properties of conventional polypropylene. The resulting materials show improved thermal stability, enhanced melt strength, and tunable functionality for advanced applications in biomedical, electronic, and specialty packaging fields. The thermoreversible nature of the cross-linking chemistry further enables reprocessing and recycling of these advanced materials. As research in this area continues to evolve, additional functionality and application spaces are expected to emerge for thiophene-functionalized polypropylene systems.

References

Comprehensive Application Notes and Protocols: Synthesis and Evaluation of N-Alkylthiophene Sulfonamides as Antibacterial Agents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The emergence and global spread of carbapenem-resistant *Klebsiella pneumoniae* (CR-KP) represents a critical threat to public health, classified by the World Health Organization as a "critical priority pathogen" [1]. These bacteria cause severe infections including bacteremia, septicemia, pneumonia, and urinary tract infections, with higher mortality rates than carbapenem-susceptible strains [1]. Of particular concern is the New Delhi Metallo-β-lactamase producing *K. pneumoniae* ST147 (NDM-1-KP ST147), which combines hypervirulence with extensive antibiotic resistance, leading to potentially pan-resistant infections [1].

Sulfonamides represent a clinically validated class of antimicrobial agents that inhibit bacterial folate synthesis by acting as competitive antagonists of 4-aminobenzoic acid in the folic acid pathway [1]. Recent research has demonstrated that 5-bromo-N-alkylthiophene-2-sulfonamides exhibit remarkable potency against clinically isolated NDM-1-KP ST147, with one compound (3b) showing a remarkably low MIC of 0.39 μg/mL and MBC of 0.78 μg/mL [1]. These findings position N-alkylthiophene sulfonamides as promising candidates for addressing the critical need for novel therapeutics against multidrug-resistant bacterial pathogens.

Synthetic Methodologies

Synthesis of 5-Bromo-N-alkylthiophene-2-sulfonamides (3a-c)

The following workflow illustrates the synthetic pathway for preparing 5-bromo-N-alkylthiophene-2-sulfonamides and their derivatives:

G compound1 5-Bromothiophene-2-sulfonamide (1) compound3 5-Bromo-N-alkylthiophene-2-sulfonamides (3a-c) compound1->compound3 Alkylation alkyl_bromides Alkyl Bromides (2) alkyl_bromides->compound3 compound4 Cross-Coupled Derivatives (4a-g) compound3->compound4 Suzuki Cross-Coupling boronic_acids Aryl Boronic Acids boronic_acids->compound4 conditions1 Reaction Conditions: - Solvent: DMF (40 mL) - Base: LiH (1 eq) - Temperature: Room Temperature - Time: 3 hours conditions1->compound3 conditions2 Suzuki-Miyaura Conditions: - Catalyst: Pd(PPh₃)₄ (5 mol%) - Base: K₃PO₄ (1.409 mmol) - Solvent: 1,4-dioxane (5 mL) - Temperature: 90°C - Time: 30 hours - Atmosphere: Argon conditions2->compound4

Synthetic Pathway for N-Alkylthiophene Sulfonamides

2.1.1 Detailed Experimental Protocol [1]

Reagents: 5-Bromothiophene-2-sulfonamide (0.413 mmol, 1 eq), alkyl bromides (0.413 mmol, 1 eq), lithium hydride (LiH, 0.413 mmol, 1 eq), anhydrous DMF (40 mL), methanol (for recrystallization)

Procedure:

  • Place 5-bromothiophene-2-sulfonamide (approximately 100 mg) in an oven-dried reaction vessel.
  • Add anhydrous DMF (40 mL) and stir to dissolve.
  • Add LiH (1 equivalent) to the reaction mixture.
  • Add alkyl bromide (1 equivalent) dropwise with continuous stirring.
  • Stir the reaction mixture at room temperature for 3 hours, monitoring reaction progress by TLC.
  • After completion, precipitate the product by adding water to the mixture.
  • Isolate the precipitate by filtration and wash thoroughly with water.
  • Purify the crude product by recrystallization from methanol.

Key Considerations:

  • Maintain anhydrous conditions throughout the reaction
  • DMF serves as both solvent and base in some cases
  • Reaction progress can be monitored by TLC (silica gel) using appropriate mobile phases
  • The method is suitable for a variety of alkyl bromides, including straight-chain and branched alkyl derivatives
Suzuki-Miyaura Cross-Coupling of 5-Bromo-N-propylthiophene-2-sulfonamide (3b)
2.2.1 Detailed Experimental Protocol [1]

Reagents: 5-Bromo-N-propylthiophene-2-sulfonamide (3b, 1 eq), aryl boronic acids (0.774 mmol, ~1.9 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 5 mol%], potassium phosphate (K₃PO₄, 1.409 mmol, ~3.4 eq), 1,4-dioxane (5 mL), distilled water (0.5 mL), ethyl acetate, n-hexane

Procedure:

  • In an oven-dried flask, combine 5-bromo-N-propylthiophene-2-sulfonamide (3b), Pd(PPh₃)₄ (5 mol%), aryl boronic acid, and potassium phosphate.
  • Evacuate and flush the flask with argon gas three times to create an inert atmosphere.
  • Add anhydrous 1,4-dioxane (5 mL) under argon atmosphere.
  • Stir the reaction mixture at 90°C for 30 minutes.
  • Add distilled water (0.5 mL) while maintaining argon atmosphere and continue stirring at 90°C for 30 hours.
  • Monitor reaction completion by TLC.
  • Cool the reaction mixture to room temperature and add water and ethyl acetate.
  • Separate the organic layer, filter, and dry over anhydrous Na₂SO₄.
  • Concentrate the organic layer under reduced pressure.
  • Purify the crude product by column chromatography using n-hexane/ethyl acetate gradient.

Key Considerations:

  • Strict anaerobic conditions are essential for preventing catalyst decomposition
  • The reaction tolerates both electron-donating and electron-withdrawing substituents on boronic acids
  • Yields typically range from 56-72% depending on boronic acid substituents
  • Product characterization should include ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry

Biological Evaluation

Antibacterial Activity Testing Protocol
3.1.1 Bacterial Identification and Characterization [1]

Sample Collection:

  • Collect blood samples (3 mL) from clinically suspected septicemia patients (with appropriate ethical approval and informed consent)
  • Incubate samples in BACTEC/Alert blood culture vials at 37°C for up to 5 days
  • Subculture positive samples on blood and MacConkey agar plates
  • Identify isolates based on colony morphology and confirm using VITEK 2 compact system with Gram-negative cards

Molecular Typing:

  • Perform multilocus sequence typing (MLST) using seven housekeeping genes: gapA, rpoB, mdh, phoE, pgi, tonB, and infB
  • Extract PCR amplicons using commercial gel extraction kits
  • Analyze sequencing data using K. pneumoniae MLST database (http://bigsdb.pasteur.fr/klebsiella/klebsiella.html)
3.1.2 Phenotypic Detection of Carbapenemase and MBL Enzymes [1]

Modified Hodge Test (MHT):

  • Streak test isolate on Mueller-Hinton agar (MHA) plate
  • Place meropenem disc in the middle of the plate
  • Incubate for 24 hours
  • Positive result: cloverleaf-shaped depression around disc

Double-Disc Synergy with EDTA:

  • Spread K. pneumoniae culture on MHA
  • Place discs containing imipenem and meropenem
  • Apply 10 μL of 0.5 M EDTA solution to each carbapenem disc
  • Positive result: zone of inhibition ≥5 mm larger than non-EDTA discs
Quantitative Biological Data

Table 1: Antibacterial Activity of 5-Bromo-N-alkylthiophene-2-sulfonamides Against NDM-1-KP ST147 [1]

Compound ID Structure MIC (μg/mL) MBC (μg/mL) Molecular Weight
3b 5-Bromo-N-propylthiophene-2-sulfonamide 0.39 0.78 Low MW
Other derivatives Varied alkyl chains Range: 0.39->100 Range: 0.78->100 Variable

Table 2: Antibiogram Profile of NDM-1-KP ST147 Clinical Isolate [1]

Antibiotic Class Specific Antibiotics Tested Resistance Profile
Penicillins Piperacillin, Ampicillin/sulbactam Resistant
Cephalosporins Cefepime, Ceftriaxone Resistant
Fluoroquinolones Levofloxacin, Moxifloxacin Resistant
Monobactams Aztreonam Resistant
Aminoglycosides Amikacin Resistant
Carbapenems Meropenem Resistant
Tetracyclines Minocycline, Tetracycline Resistant
Others Chloramphenicol Variable

Computational Studies

Molecular Docking Protocol [1]

Protein Preparation:

  • Retrieve target protein structure from PDB ID: 5N5I (extracted from NDM-KP ST147)
  • Remove water molecules and add hydrogen atoms
  • Optimize protein structure using appropriate software

Ligand Preparation:

  • Generate 3D structure of compound 3b
  • Minimize energy using molecular mechanics force fields

Docking Procedure:

  • Perform flexible docking simulations
  • Identify binding interactions including H-bonds and hydrophobic interactions
  • Calculate binding energies and analyze binding modes

Results: Compound 3b demonstrated both hydrogen bond interactions and hydrophobic interactions with the target protein, suggesting a potent binding mode that likely contributes to its antibacterial activity [1].

Alternative Synthetic Methods

While the lithium hydride-mediated method described above provides efficient access to N-alkylthiophene sulfonamides, several alternative approaches may be considered:

Photoredox Catalysis for Aliphatic Sulfonamides [2]

This method employs Eosin Y as a metal-free photocatalyst under blue LED irradiation (λ = 450 nm) for the net hydrosulfamoylation of electron-deficient alkenes using sulfamoyl chlorides as radical precursors.

Advantages:

  • Metal-free conditions
  • Uses visible light as clean energy source
  • Broad functional group tolerance
  • Suitable for late-stage functionalization

Typical Procedure: Combine alkene (0.50 mmol), Eosin Y (0.5 mol%), (TMS)₃SiH (2.0 equiv), and sulfamoyl chloride (2.5 equiv) in MeCN. Stir under blue LED irradiation for 4 hours.

Green Synthesis in Water [3]

Utilizes trichloroisocyanuric acid (TCCA) for oxidative chlorination of thiols and disulfides to sulfonyl chlorides, followed by in situ reaction with amines in aqueous medium.

Advantages:

  • Environmentally benign (water as solvent)
  • Avoids organic solvents
  • Simple filtration isolation
  • Good to excellent yields

Conclusion and Future Perspectives

The protocols described herein provide robust methods for the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides with demonstrated efficacy against multidrug-resistant NDM-1-producing K. pneumoniae ST147. Compound 3b emerges as a particularly promising candidate with an MIC of 0.39 μg/mL and favorable drug-like properties [1].

Key advantages of this class include:

  • Simplified synthesis with readily available starting materials
  • Potent activity against carbapenem-resistant strains
  • Tunable structure through Suzuki cross-coupling for optimization
  • Favorable in-silico binding properties

Future work should focus on in vivo efficacy studies, comprehensive toxicological profiling, and further structure-activity relationship investigations to optimize this promising class of antibacterial agents against multidrug-resistant pathogens.

References

4-n-Propylthiophenol as chemical intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Related Compounds and Context

The search revealed significant information about the importance of thiophene-based compounds in medicinal and industrial chemistry, which may provide useful parallels for your research on 4-n-Propylthiophenol.

  • Thiophene as a Privileged Pharmacophore: Thiophene is a five-membered sulfur-containing heterocycle that ranks 4th among sulfur-containing structures in U.S. FDA-approved drugs from 2013-2023, with seven drug approvals [1]. Its versatility makes it a common scaffold in drug discovery.
  • Key Approved Drugs Featuring Thiophene: Numerous commercially successful drugs incorporate the thiophene ring, demonstrating its therapeutic relevance. The table below lists some prominent examples [1].
Drug Name Primary Therapeutic Use
Ticlopidine Antiplatelet agent
Clopidogrel Antiplatelet agent
Olanzapine Antipsychotic
Tiagabine Anticonvulsant
Zileuton Asthma treatment
Tiaprofenic acid Anti-inflammatory
Suprofen Anti-inflammatory
  • 4-Propylphenol as an Industrial Intermediate: A closely named compound, 4-propylphenol, is used as an intermediate in the chemical and pharmaceutical industries. It is available in 98% and 99% purity grades, with its market growth driven by demand for resins, polymers, and the synthesis of drugs for inflammatory and cardiovascular conditions [2]. This highlights the potential utility of alkylated phenol derivatives.

Potential Research Workflows for Thiophene Derivatives

While specific protocols for this compound are unavailable, the literature describes common research pathways for developing thiophene-based bioactive molecules. The diagram below outlines a generalized workflow that integrates synthesis, analysis, and bioactivity testing, which can serve as a conceptual starting point.

Concept & Design Concept & Design Synthesis Synthesis Concept & Design->Synthesis In Silico Studies In Silico Studies Concept & Design->In Silico Studies Virtual Screening & Docking Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Bioactivity Testing Bioactivity Testing Characterization->Bioactivity Testing Bioactivity Testing->In Silico Studies In Silico Studies->Concept & Design Feedback for Optimization

The key phases of this workflow are:

  • Synthesis and Purification: Modern synthetic methods often employ metal-catalyzed reactions (e.g., using copper, indium, rhodium) for high regioselectivity, or metal-free approaches for greener chemistry [1]. A common purification technique for liquid thiophenes is cooling-induced precipitation, where a solution is cooled below the compound's melting point to precipitate the pure product [3].
  • Characterization: Structural confirmation is typically achieved using a combination of 1H and 13C NMR, IR spectroscopy, and mass spectrometry [4] [5].
  • Bioactivity Testing and In Silico Studies: Biological evaluation includes in vitro and in vivo assays for target activity (e.g., anti-inflammatory, antimicrobial) and safety profiles [4]. In silico studies, such as physicochemical property prediction, molecular docking, and molecular dynamics simulations, are increasingly used to understand mechanism of action and guide the optimization of drug candidates [4] [5].

References

Comprehensive Application Notes and Protocols: Gewald Synthesis of Biologically Active Thiophene Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gewald Reaction and Therapeutic Potential

The Gewald reaction, named after its discoverer Karl Gewald, represents a highly versatile multicomponent reaction for the synthesis of poly-substituted 2-aminothiophenes from readily available starting materials including ketones (or aldehydes), α-cyanoesters, and elemental sulfur in the presence of a base [1]. This robust synthetic methodology has gained significant prominence in medicinal chemistry and drug discovery due to its ability to generate diverse thiophene-based scaffolds with substantial pharmacological potential. The 2-aminothiophene core serves as a privileged structure in drug design, contributing to various biological activities through its hydrogen bonding capacity and aromatic characteristics.

The significance of Gewald-synthesized thiophenes has substantially increased in recent years, with applications spanning neurodegenerative disorders, metabolic diseases, infectious diseases, and oncology. These compounds demonstrate remarkable structural diversity, enabling medicinal chemists to fine-tune electronic properties, lipophilicity, and steric parameters to optimize target engagement and drug-like properties. The following sections provide comprehensive experimental protocols, therapeutic applications, and molecular design strategies for these valuable heterocyclic compounds, supported by recent advances in synthetic methodology and biological evaluation.

Fundamental Principles of the Gewald Reaction

Reaction Mechanism and Key Intermediates

The Gewald reaction proceeds through a well-established mechanistic pathway that involves sequential transformations leading to the formation of the thiophene ring system:

  • Initial Knoevenagel Condensation: The reaction commences with a base-catalyzed condensation between a carbonyl compound (ketone or aldehyde) and an α-cyanoester, resulting in the formation of a stable alkylene intermediate [1]. This conjugated system possesses activated methylene/methine positions crucial for subsequent sulfur incorporation.
  • Sulfur Incorporation: Elemental sulfur undergoes nucleophilic attack by the activated carbon anion, though the precise mechanism of sulfur insertion remains partially elucidated. Theoretical postulations suggest the formation of polysulfide intermediates that rearrange to form dithiolene-like structures [1].
  • Cyclization and Tautomerization: Intramolecular cyclization occurs through nucleophilic attack of the sulfur moiety on the nitrile group, followed by tautomerization to yield the aromatic 2-aminothiophene system with its characteristic electron-rich properties [1].

The following diagram illustrates the reaction mechanism and workflow for synthesizing Gewald thiophene derivatives:

G Gewald Reaction Mechanism and Experimental Workflow Carbonyl Carbonyl Knoevenagel Knoevenagel Carbonyl->Knoevenagel α-cyanoester base Intermediate Intermediate Knoevenagel->Intermediate Condensation SulfurAdduct SulfurAdduct Intermediate->SulfurAdduct Elemental Sulfur CyclicIntermediate CyclicIntermediate SulfurAdduct->CyclicIntermediate Cyclization Aminothiophene Aminothiophene CyclicIntermediate->Aminothiophene Tautomerization Purification Purification Aminothiophene->Purification BiologicalTesting BiologicalTesting Purification->BiologicalTesting StructuralModification StructuralModification Purification->StructuralModification SARAnalysis SARAnalysis StructuralModification->SARAnalysis

Reaction Components and Substrate Scope

The versatility of the Gewald reaction stems from the broad substrate tolerance of each component:

  • Carbonyl Component: Cyclic ketones (e.g., cyclohexanone, tetrahydro-4H-thiopyran-4-one) yield fused bicyclic systems, while acyclic ketones generate monocyclic thiophenes. Aldehydes (R² = H) produce 4-unsubstituted derivatives, expanding molecular diversity [1] [2].
  • Nitrile Component: α-Cyanoesters (e.g., ethyl cyanoacetate) provide the C-3 substituent, which can be further functionalized. Alternative activated nitriles including cyanoketones and cyanamides offer access to diverse electronic profiles [1] [3].
  • Sulfur Source: Elemental sulfur (S₈) serves as the sulfur donor, with recent methodologies exploring green alternatives including sulfur-equivalents and recyclable systems [3] [4].

Table 1: Key Components in Gewald Reaction and Their Variations

Reaction Component Examples Structural Impact
Carbonyl Compound Cyclohexanone, tetrahydro-4H-thiopyran-4-one, acetophenone Determines ring fusion and substitution pattern at C-4/C-5
Activated Nitrile Ethyl cyanoacetate, cyanacetamide, malononitrile Defines functional group at C-3 position (ester, amide, ketone)
Base Catalyst Diethylamine, triethylamine, NaOH, enzymatic catalysts Influences reaction kinetics and yield
Solvent System Ethanol, water, ionic liquids, solvent-free conditions Affects green metrics and purification processes

Experimental Protocols and Methodologies

Classical Gewald Synthesis Procedure

The standard laboratory protocol for preparing 2-aminothiophene derivatives follows this optimized procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine cyclohexanone (10 mmol, 0.98 g) with ethyl cyanoacetate (10 mmol, 1.13 g) in absolute ethanol (15 mL). Add elemental sulfur (10 mmol, 0.32 g) followed by diethylamine (12 mmol, 1.22 g) dropwise with stirring [5] [6].
  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC) using hexane/ethyl acetate (7:3) as the mobile phase. The product typically appears as a UV-active spot with higher Rf value than starting materials.
  • Workup Procedure: After completion, concentrate the reaction mixture under reduced pressure and pour the residue into ice-cold water (50 mL) with stirring. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual amines and salts.
  • Purification: Recrystallize the crude product from ethanol or ethyl acetate/hexane mixtures to obtain pure 2-aminothiophene derivatives as crystalline solids with characteristic yellow to orange coloration [6] [7]. Typical yields range from 65-85% under optimized conditions.
Green Chemistry and Modern Methodological Variations

Recent advances have focused on developing environmentally benign methodologies that improve sustainability and efficiency:

  • Aqueous Media Conditions: Replacement of organic solvents with water as the reaction medium, often employing triethylamine as base catalyst with comparable efficiency to traditional methods while reducing environmental impact [4].
  • Ionic Liquids and Enzymatic Catalysis: Novel systems employing alkaline protease in [HOEtMIM]PF₆/H₂O (3:2) mixtures demonstrate excellent recyclability (up to 5 cycles) with yields up to 97.4% under mild conditions (50°C) [3].
  • Microwave Irradiation: Significant reduction in reaction times (from hours to minutes) with improved yields demonstrated for various 2-aminothiophene derivatives, particularly valuable for high-throughput synthesis in drug discovery [1] [4].
  • Catalyst Innovations: Heterogeneous catalysts including NaAlO₂, functionalized polyacrylonitrile fibers, and ZnFe₂O₄ nanoparticles provide recyclable, efficient alternatives with simplified workup procedures [4].

Table 2: Comparison of Gewald Reaction Methodologies and Their Efficiency

Methodology Conditions Reaction Time Yield Range Key Advantages
Classical Method EtOH/Et₂NH, rt, 12-24h 12-24 hours 65-85% Reliability, broad substrate scope
Aqueous Medium H₂O/Et₃N, rt, 6-12h 6-12 hours 70-90% Environmental friendliness, simple workup
Microwave-Assisted EtOH/Base, MW, 5-15min 5-15 minutes 75-95% Rapid synthesis, enhanced yields
Enzymatic/Ionic Liquid [HOEtMIM]PF₆/H₂O, AP, 50°C 2-4 hours 85-97% Excellent recyclability, mild conditions

Therapeutic Applications and Biological Evaluation

Quantitative Biological Screening Data

Gewald-synthesized thiophene derivatives demonstrate promising pharmacological activities across multiple therapeutic areas, with structure-activity relationship studies guiding lead optimization:

Table 3: Biological Activities of Selected Gewald-Synthesized Thiophene Derivatives

Biological Activity Most Active Compound Structural Features Potency (Reference) Key Findings
Acetylcholinesterase Inhibition IIId: 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Tetrahydrobenzo[b]thiophene core, carboxamide at C-3, methoxyphenylpiperazine side chain 60% inhibition (donepezil: 40%) [5] [7] Superior to reference drug donepezil in Ellman's assay
GLP-1R Positive Allosteric Modulation Compound 7: 2-Aminothiophene-3-arylketone 3-Arylketone appendage, low molecular weight (MW 299) 2-fold insulin secretion increase at 5 μM [2] 50% plasma glucose reduction in CD1 mice at 10 mg/kg
Antimicrobial Activity S1: Ethyl-2-(2,4-dichlorobenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Dichlorobenzylideneimino moiety at N-2, ester at C-3 MIC: 0.81 μM/mL [6] Broad-spectrum antibacterial against S. aureus, B. subtilis, E. coli, S. typhi
Antifungal Activity S4: Ethyl-2-(2-methoxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 2-Methoxybenzylideneimino group MIC: 0.91 μM/mL [6] Potent activity against C. albicans and A. niger
Antioxidant Activity S6: Ethyl-2-(3-methoxy-4-hydroxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 3-Methoxy-4-hydroxybenzylideneimino moiety IC₅₀: 45.33 [6] Significant free radical scavenging activity
Anticancer Activity S8: Ethyl-2-(4-bromobenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-Bromobenzylideneimino group Effective cytotoxicity (A-549) [6] Activity against human lung cancer cell line
Protocol for Acetylcholinesterase Inhibition Assay

The Ellman's method represents the standard protocol for evaluating acetylcholinesterase (AChE) inhibition activity:

  • Reagent Preparation: Prepare acetylthiocholine iodide (0.075M) as substrate, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, 0.01M) as chromogenic reagent, and phosphate buffer (pH 8.0, 0.1M). Dissolve test compounds in DMSO with final concentration not exceeding 1% in assay mixture [5] [7].
  • Assay Procedure: In a 96-well plate, add 25 μL test compound solution, 25 μL AChE enzyme solution (0.2 U/mL), and 125 μL phosphate buffer. Pre-incubate for 15 minutes at 25°C, then add 25 μL DTNB and 25 μL substrate to initiate reaction. Monitor absorbance at 412 nm for 5 minutes using a microplate reader [7].
  • Data Analysis: Calculate percentage inhibition using the formula: % Inhibition = [(C - S)/C] × 100, where C represents the change in absorbance of control (without test compound) and S represents the change in absorbance of sample. Determine IC₅₀ values using non-linear regression analysis of concentration-response curves [5].
  • Validation Controls: Include donepezil as reference standard and vehicle controls in each experiment. Perform triplicate determinations for statistical significance with coefficient of variation <10% between replicates [5] [7].
Protocol for Antimicrobial Susceptibility Testing

The tube dilution method provides reliable determination of minimum inhibitory concentrations (MIC):

  • Inoculum Preparation: Prepare microbial suspensions in nutrient broth adjusted to 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL for bacteria, 1-2 × 10⁶ CFU/mL for fungi), followed by 1:100 dilution in test medium to achieve final inoculum density [6].
  • Compound Dilution: Prepare serial two-fold dilutions of test compounds in sterile nutrient broth (bacteria) or Sabouraud dextrose broth (fungi) in test tubes, covering concentration range from 100 μg/mL to 0.78 μg/mL [6].
  • Incubation and Evaluation: Inoculate each tube with standardized microbial suspension and incubate at 37°C for 18-24 hours (bacteria) or 25°C for 42-48 hours (fungi). Determine MIC as the lowest concentration completely inhibiting visible growth, comparing with cefadroxil (antibacterial) and fluconazole (antifungal) as reference standards [6].
  • Quality Control: Include growth control (inoculum without compound), sterility control (medium only), and reference drug controls in each experiment set to ensure assay validity and reproducibility.

Structural Modification and Structure-Activity Relationships

Strategic Molecular Design Approaches

The structure-activity relationship (SAR) analysis of Gewald-synthesized thiophenes reveals key structural modifications that enhance target specificity and potency:

  • C-2 Amino Group Modifications: The 2-amino functionality serves as a critical hydrogen bond donor that can be functionalized with various acyl and arylidene groups to modulate bioavailability and target interactions. Acyl derivatives (particularly acetamido spacers connected to arylpiperazines) significantly enhance AChE inhibition through additional binding interactions with the peripheral anionic site [5] [7].
  • C-3 Substituent Engineering: Electron-withdrawing groups (esters, carboxamides, ketones, nitriles) at the C-3 position enhance aromatic character and influence dipole moment, membrane permeability, and protein binding interactions. 3-Carboxylates demonstrate optimal allosteric modulation of GLP-1R, while 3-arylketones improve insulin secretion potentiation [2].
  • Ring Fusion Strategies: Annulation with cycloaliphatic rings (particularly cyclohexane) generates tetrahydrobenzo[b]thiophene systems that mimic cyclohexyl and aryl binding motifs in drug targets. The saturation pattern influences conformational flexibility and planararity, critical for optimal receptor fit [2] [6].
  • Electronic and Steric Optimization: Electron-withdrawing substituents (halogens, CF₃) at C-4/C-5 positions enhance antibacterial and anticancer activities, while electron-donating groups (methoxy, hydroxy) improve antioxidant potential through radical stabilization. Ortho-substitutions on pendant aryl rings create steric hindrance that enhances target selectivity [6].

The following diagram illustrates the key structure-activity relationship findings for Gewald-synthesized thiophene derivatives:

G Structure-Activity Relationships of Gewald Thiophene Derivatives ThiopheneCore ThiopheneCore Position2 Position2 ThiopheneCore->Position2 Amino Group Position3 Position3 ThiopheneCore->Position3 Electron- Withdrawing Group Position45 Position45 ThiopheneCore->Position45 Substitution Pattern RingFusion RingFusion ThiopheneCore->RingFusion Ring Annulation AChEInhibition AChEInhibition Position2->AChEInhibition Antimicrobial Antimicrobial Position2->Antimicrobial GLP1Modulation GLP1Modulation Position3->GLP1Modulation Anticancer Anticancer Position3->Anticancer Antibacterial Antibacterial Position45->Antibacterial Electron-withdrawing Antioxidant Antioxidant Position45->Antioxidant Electron-donating Bioavailability Bioavailability RingFusion->Bioavailability TargetFit TargetFit RingFusion->TargetFit DonepezilAnalogues DonepezilAnalogues AChEInhibition->DonepezilAnalogues BroadSpectrum BroadSpectrum Antimicrobial->BroadSpectrum Antidiabetic Antidiabetic GLP1Modulation->Antidiabetic Cytotoxicity Cytotoxicity Anticancer->Cytotoxicity GramPositiveNegative GramPositiveNegative Antibacterial->GramPositiveNegative RadicalScavenging RadicalScavenging Antioxidant->RadicalScavenging

Conclusion and Future Perspectives

The Gewald reaction continues to demonstrate exceptional value in medicinal chemistry by providing efficient access to structurally diverse 2-aminothiophene scaffolds with multifaceted biological activities. The methodologies outlined in these application notes—from classical approaches to innovative green chemistry protocols—offer researchers versatile tools for constructing these privileged heterocyclic systems. The comprehensive biological data and structure-activity relationship analyses provide strategic guidance for molecular design aimed at specific therapeutic targets.

Future developments in this field will likely focus on expanding substrate scope through novel carbonyl and nitrile components, developing continuous flow processes for large-scale synthesis, and implementing artificial intelligence approaches to SAR prediction. Additionally, the integration of Gewald-based thiophenes into multitarget-directed ligands represents a promising strategy for addressing complex multifactorial diseases. As structural biology advances, structure-based design of thiophene derivatives targeting allosteric sites will further enhance selectivity and therapeutic utility of these versatile heterocyclic compounds.

References

thiophene-based compound synthesis protocol

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Protocols for Thiophene Derivatives

Metal-Catalyzed Cycloisomerization

This method is effective for constructing the thiophene ring from acyclic precursors with high atom economy [1].

  • Representative Protocol: Synthesis of 2,4-Disubstituted Thiophenes from (Z)-2-en-4-yne-1-thiols [1]
    • Reaction Setup: Charge a flame-dried Schlenk tube with the (Z)-2-en-4-yne-1-thiol substrate 1 (1.0 mmol), PdI₂ (1 mol%), and KI (2 mol%).
    • Solvent and Atmosphere: Add dry N,N-dimethylacetamide (DMA) (0.5 mL) and purge the reaction mixture with nitrogen.
    • Reaction Conditions: Stir the mixture at 25-100 °C. Monitor reaction progress by TLC or LC-MS.
    • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with a 10% sodium thiosulfate solution (2 x 10 mL) and brine (10 mL).
    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired thiophene product 2.
Iodocyclization of 1-Mercapto-3-yn-2-ols

Iodocyclization offers a regioselective route to 3-iodothiophenes, which are valuable intermediates for further cross-coupling reactions [2] [1].

  • Representative Protocol: Synthesis of 3-Iodothiophenes [2]
    • Reaction Setup: Dissolve the 1-mercapto-3-yn-2-ol substrate (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask.
    • Reagents: Add iodine (1.1 mmol) and sodium bicarbonate (NaHCO₃, 2.0 mmol) to the stirring solution.
    • Reaction Conditions: Stir the reaction mixture at room temperature for the time specified by TLC monitoring.
    • Work-up: Quench the reaction with a saturated aqueous sodium thiosulfate solution (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL).
    • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography.
Palladium-Catalyzed Cross-Coupling for Benzo[b]thiophene Libraries

This versatile protocol enables the generation of diverse, multi-substituted benzo[b]thiophene libraries for high-throughput screening in drug discovery [3].

  • Representative Protocol: Suzuki-Miyaura Coupling of 3-Iodobenzo[b]thiophenes [3]
    • Reaction Setup: In a microwave vial, combine the 3-iodobenzo[b]thiophene intermediate (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (5 mol%).
    • Solvent and Base: Add a mixture of degassed toluene/ethanol (2:1, 6 mL) and an aqueous sodium carbonate solution (2.0 M, 3 mL).
    • Reaction Conditions: Heat the mixture at 80-90 °C for 8-12 hours under a nitrogen atmosphere.
    • Work-up: Cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).
    • Purification: Dry the combined organic layers over Na₂SO₄ and concentrate. Purify the crude product by column chromatography or preparative HPLC.
Paal-Knorr Thiophene Synthesis

This classical condensation reaction provides rapid access to substituted thiophenes from 1,4-dicarbonyl compounds [4] [2].

  • Representative Protocol:
    • Reaction Setup: Mix the 1,4-diketone (1.0 mmol) with a sulfidizing reagent such as Lawesson's reagent or P₄S₁₀ (1.1 mmol) in a suitable solvent like anhydrous toluene or xylene.
    • Reaction Conditions: Heat the mixture under reflux for 2-6 hours.
    • Work-up: Cool the mixture and concentrate under vacuum.
    • Purification: Purify the residue by recrystallization or flash chromatography to yield the thiophene derivative.

Selected Experimental Data and Characterization

Table 1: Yields from Metal-Catalyzed Cycloisomerization of (Z)-2-en-4-yne-1-thiols [1]

Entry Substrate 1 (R¹, R², R³) Temperature (°C) Time (h) Product 2 Yield (%)
1 R¹ = H, R² = Ph, R³ = H 100 1.5 2-Phenylthiophene 71
2 R¹ = H, R² = n-Bu, R³ = H 100 8 2-Butylthiophene 56
3 R¹ = Me, R² = Ph, R³ = H 25 1 2,4-Diphenylthiophene 89

Table 2: Yields from Sonogashira Coupling for Benzo[b]thiophene Precursors [3]

Entry Aryl Dihalide 5 Terminal Alkyne R³ Product 6 Yield (%)
1 5{1} (3-Bromo-4-iodoanisole) 4-MeOC₆H₄ 6{1} 94
2 5{1} (3-Bromo-4-iodoanisole) 3-Thienyl 6{10} 87
3 5{6} (2-Iodothioanisole) 4-MeOC₆H₄ 6{15} 88

Applications in Drug Development and Sensing

Thiophene derivatives exhibit a broad spectrum of biological activities, making them prominent scaffolds in pharmaceuticals [5]. The benzo[b]thiophene core, for instance, is found in Raloxifene and Arzoxifene, which are potent Selective Estrogen Receptor Modulators (SERMs) [3]. Furthermore, thiophene-based compounds are investigated as inhibitors of tubulin polymerization for cancer therapy, mimicking the natural product combretastatin A-4 [3].

In sensor technology, the exceptional photophysical properties of thiophenes are exploited for ion detection. The Chelation Enhanced Fluorescence (CHEF) effect is a common mechanism.

G Probe Probe WeakFL Weak/Low Fluorescence Probe->WeakFL  Without Analyte StrongFL Strong/Enhanced Fluorescence Probe->StrongFL  With Analyte (Chelation) Analyte Analyte Analyte->StrongFL  With Analyte (Chelation)

Diagram 2: Sensing mechanism of a "turn-on" fluorescent thiophene-based chemosensor upon binding a target analyte (e.g., Al³⁺).

  • Protocol for Dopamine Sensing Using an ECL Thiophene Sensor (HTC) [6]

    • Sensor Fabrication: Immerse a cleaned glassy carbon electrode (GCE) in a solution of the synthesized HTC chromophore (0.5 mM in DMF) and deposit via drop-casting or electrochemical polymerization. Allow the solvent to evaporate to form a stable HTC-modified GCE.
    • ECL Measurement: Perform electrochemiluminescence (ECL) measurements in a phosphate buffer solution (PBS, 0.1 M, pH 7.4) containing a co-reactant (e.g., 0.1 M tripropylamine, TPrA).
    • Dopamine Detection: Add aliquots of a standard dopamine solution to the PBS/TPrA solution. Apply a cyclic potential (e.g., 0 to 1.2 V vs. Ag/AgCl) and record the ECL intensity.
    • Calibration: Plot the quenching of ECL intensity (ΔI) against the logarithm of dopamine concentration. The HTC-based sensor can detect dopamine in the range of 100 fM to 1 μM, with a detection limit of 33 fM [6].
  • Protocol for Al³⁺ Detection in Cells Using a Fluorescent Thiophene Probe [7]

    • In Vitro Imaging:
      • Culture HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS under standard conditions (37°C, 5% CO₂).
      • Incubate the cells with the thiophene-based chemosensor (e.g., 10 µM) in a serum-free buffer (e.g., Bis-Tris, pH 7.0) for 30 minutes at 37°C.
      • Wash the cells with PBS to remove excess probe.
      • Incubate further with varying concentrations of Al³⁺ ions (0-50 µM) for another 20-30 minutes.
      • After washing with PBS, acquire fluorescence images using a confocal microscope with appropriate excitation/emission filters (e.g., Ex ~420 nm, Em ~460 nm). A "turn-on" fluorescence response indicates the presence of Al³⁺.

Key Takeaways for Researchers

  • Synthetic Versatility: The protocols highlight the adaptability of thiophene synthesis, from classical condensations (Paal-Knorr) to modern transition-metal-catalyzed cyclizations and cross-couplings, allowing for the construction of diverse and complex molecular libraries.
  • Structure-Property Relationship: The electronic and spatial arrangement of thiophene derivatives dictates their application. Planar, highly conjugated oligomers are ideal for materials science [8], while functionalized mono- and bi-thiophenes are excellent for designing biological probes and sensors [7].
  • High Sensitivity in Sensing: Thiophene-based sensors, particularly those utilizing ECL and "turn-on" fluorescence mechanisms, demonstrate remarkable sensitivity and selectivity, enabling the detection of biologically relevant molecules and ions at femtomolar concentrations and in live cells [6] [7].

References

purification of 4-n-Propylthiophenol derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Answer & Troubleshooting Tips
What is the primary method for purifying solid thiophene derivatives? Recrystallization is the most common technique [1] [2]. It relies on the differential solubility of the desired compound and its impurities in a solvent between hot and cold conditions [2].
How do I select a suitable solvent for recrystallization? An ideal solvent should not dissolve the compound when cold, should fully dissolve it when hot, and should not react chemically with the compound [1]. The solvent's boiling point should be lower than the compound's melting point to prevent oiling out [1].
My compound won't crystallize. What can I do? This is often due to too much solvent. Reheat the solution to evaporate excess solvent and cool it again [1]. You can also induce crystallization by scratching the flask with a glass rod or adding a tiny seed crystal of the pure compound [1].
What if I cannot find a single good solvent? Use a solvent-pair system. The first solvent should readily dissolve your solid, and the second (anti-solvent) must be miscible with the first but have very low solubility for your solute [1].
How can I remove colored impurities? Colored impurities can often be removed by adding a small amount of decolorizing carbon (activated charcoal) to the hot solution before hot filtration [1].

Detailed Experimental Protocol: Purification by Recrystallization

Here is a detailed methodology for purifying a solid thiophene derivative using recrystallization [1].

A Start: Impure Solid Compound B Select a Solvent A->B C Dissolve Sample in Hot Solvent B->C D Perform Hot Filtration (Optional) C->D If insoluble impurities present E Cool Solution Slowly C->E If solution is clear D->E F Cool in Ice Bath E->F G Isolate Crystals via Vacuum Filtration F->G H Rinse with Cold Solvent G->H I Dry Crystals H->I J End: Purified Solid Crystals I->J

Procedure [1]:

  • Solvent Selection: Use the small-scale test described in the FAQ to identify an optimal solvent or solvent pair. Common pairs include ethyl acetate/hexane and water/ethanol [1].
  • Dissolution:
    • Place the impure solid in an Erlenmeyer flask (sloping sides help trap vapors).
    • Heat the chosen solvent to boiling in a separate flask, adding a boiling chip or stir bar to prevent bumping.
    • Add the hot solvent to the solid in small portions, swirling and heating between additions, until the solid just dissolves. Avoid adding excess solvent.
  • Hot Filtration (if needed): If insoluble impurities remain after dissolution, perform a hot filtration. Use a stemless funnel and fluted filter paper, and add a ~10-20% excess of hot solvent to account for evaporation during the process [1].
  • Crystallization:
    • Let the clear, hot solution cool slowly to room temperature, undisturbed and lightly covered to keep out dust.
    • Once crystals form, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
  • Isolation and Drying:
    • Isolate the crystals using vacuum filtration (Büchner or Hirsch funnel).
    • Rinse the crystals with a small amount of fresh, cold solvent to remove adsorbed impurities.
    • Dry the crystals by drawing air through them on the filter, or by air-drying on a watch glass.

Antimicrobial Activity of Related Thiophene Derivatives

While specific data for 4-n-Propylthiophenol is not available, the table below shows the bioactivity of other synthetic thiophene compounds, illustrating their potential in drug development. The data is presented as zones of inhibition in millimeters (mean ± SD) [3].

Table: Antimicrobial Activity of Synthesized Thiophene Derivatives [3]

| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungal Strains | | :--- | :--- | :--- | :--- | | | Streptococcus pneumoniae | Bacillus subtilis | Pseudomonas aeruginosa | Escherichia coli | Aspergillus fumigatus | Syncephalastrum racemosum | Geotricum candidum | Candida albicans | | 5 | 13.7 ± 0.31 | 10.5 ± 0.32 | 11.7 ± 0.41 | 12.5 ± 0.48 | 13.8 ± 0.42 | 14.1 ± 0.35 | 13.2 ± 0.34 | 10.8 ± 0.22 | | 7 | 18.3 ± 0.25 | 22.6 ± 0.44 | 19.3 ± 0.52 | 17.8 ± 0.44 | 20.6 ± 0.58 | 16.7 ± 0.33 | 22.4 ± 0.36 | 17.6 ± 0.58 | | 8a | 19.5 ± 0.44 | 29.8 ± 0.58 | 12.3 ± 0.25 | 17.6 ± 0.19 | 22.3 ± 0.25 | 16.5 ± 0.25 | 25.8 ± 0.58 | 12.3 ± 0.35 | | Standard Drug | Ampicillin: 23.8 ± 0.20 | Ampicillin: 32.4 ± 0.30 | Gentamicin: 17.3 ± 0.11 | Gentamicin: 19.9 ± 0.30 | Amphotericin B: 23.7 ± 0.1 | Amphotericin B: 19.7 ± 0.2 | Amphotericin B: 28.7 ± 0.2 | Amphotericin B: 25.4 ± 0.1 |

> Note: Compound 7 showed higher activity against Pseudomonas aeruginosa than the standard drug Gentamicin [3].

Example: Synthesis of a Propylthiophene Derivative

To provide context for purification, here is a reported synthesis of a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. This showcases a multi-step route to a functionalized propylthiophene [4].

Synthetic Route [4]:

  • 2-Propylthiophene (2): Thiophene is lithiated with n-BuLi at -78 °C and then reacted with n-propyl bromide. Yield: 85% [4].
  • N-Phenyl-5-propylthiophene-2-carboxamide (3): Compound 2 is lithiated and quenched with phenyl isocyanate. Yield: 91% [4].
  • 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide (4): Amide-directed lithiation of compound 3 is followed by quenching with DMF. Yield: 77% [4].
  • 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide (5): Bromination of compound 4 using bromine in acetic acid and chloroform. Yield: 80% (Overall yield for 4 steps: 47%) [4].

Purification Note: The author mentions that after the final bromination step, the product was isolated by flash column chromatography (using silica gel and a hexane/ethyl acetate gradient), indicating that recrystallization may not always be sufficient for complex, multi-functional molecules and chromatography is a critical complementary technique [4].

References

Thiophene Synthesis Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines frequent challenges and their solutions, compiled from recent research.

Problem Area Specific Issue Suggested Solution Rationale & Key Parameters
Raw Material Purity Toluene impurities (e.g., thiophenes) leading to tar formation [1]. Use "thiophene-free" grade toluene or pre-purify via washing with conc. H₂SO₄, then fractionally distill [1]. Thiophene impurities sulfonate easily and polymerize, consuming reagents and creating byproducts that drastically reduce yield [1].
Reaction Conditions & Catalyst Suboptimal oxidative desulfurization yield [2]. For oxidation, use Ultrasound-Assisted Oxidative Desulfurization: mass ratios of T:H₂O₂:PTA:TMC at 1:1.5:0.005:0.01 with 20 min sonication [2]. Sonication enhances mixing; H₂O₂ is oxidant; Phase Transfer agent (PTA) and Transition Metal Catalyst (TMC) are crucial for high conversion (73.5% for Thiophene, 100% for DBT) [2].
Catalyst System Low efficiency in abiotic formation from acetylene [3]. Use NiS as a catalyst. Conditions: 105°C, pH ~9.7, 120 mL acetylene gas, 24-hour reaction [3]. NiS is far more effective than FeS or CoS under mild hydrothermal conditions. One study showed a 4.06x yield increase with NiS over CoS [3].
Manufacturing Process Scaling up classical synthesis [4]. From Butane: React butane and sulfur at ~600°C. From Sodium Succinate: Heat sodium succinate with phosphorus trisulfide at ~200°C [4]. These are established industrial pathways. High temperatures are required for the gas-phase reaction (butane route) and cyclization (succinate route) [4].

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Oxidative Desulfurization (UAOD) [2] This protocol is highly effective for oxidizing refractory sulfur compounds like thiophene.

  • Setup: Prepare a bench-scale sonochemical reactor equipped with a transducer.
  • Reaction Mixture: In the reactor, combine your thiophene-containing substrate with the oxidant and catalysts using the optimal mass ratio: Thiophene : H₂O₂ : Phase Transfer Agent (PTA) : Transition Metal Catalyst (TMC) = 1 : 1.5 : 0.005 : 0.01 [2].
  • Sonication: Subject the mixture to ultrasound for 20 minutes. Monitor temperature to maintain mild conditions.
  • Work-up: After sonication, the thiophene derivatives are oxidized to their corresponding sulfones, which can be separated by standard techniques like extraction or filtration.

Protocol 2: Abiotic Formation Using NiS Catalyst (Simulated Hydrothermal Conditions) [3] This method is useful for studying prebiotic chemistry or specific catalytic pathways.

  • Setup: Use a 125 mL glass serum bottle that can be sealed and evacuated. Create an oxygen-free, inert atmosphere (e.g., using argon) [3].
  • Catalyst Preparation: In the bottle, dissolve 1.0 mmol NiSO₄·6H₂O in 3.5 mL of deaerated water. Add 1.0 mL of a 1 M Na₂S solution to precipitate black NiS in situ [3].
  • Reaction Initiation: Add 0.5 mL of 1 M NaOH solution to adjust the pH. Introduce 120 mL of acetylene gas into the headspace [3].
  • Incubation: Heat the sealed bottle at 105°C for 24 hours [3].
  • Extraction & Analysis: After cooling, extract the products from both the supernatant and solid residue with ethyl acetate (e.g., 1 mL). Analyze the organic phase using GC-MS for thiophene quantification [3].

Systematic Troubleshooting Workflow

This decision tree helps you diagnose low yield problems systematically. Start at the top and follow the arrows based on your observations.

Start Low Yield in Thiophene Synthesis P1 Observe Black Tar/Goop? Start->P1 P2 Low Conversion in Oxidation? P1->P2 No P4 Check Raw Material Purity P1->P4 Yes P3 Inefficient Catalytic Reaction? P2->P3 No P5 Optimize Oxidant & Catalyst P2->P5 Yes P6 Evaluate Catalyst & Conditions P3->P6 Yes S1 Use thiophene-free solvent or pre-purify via distillation. P4->S1 S2 Apply UAOD protocol: Optimal ratios and 20 min sonication. P5->S2 S3 Switch to NiS catalyst; optimize T, P, and pH. P6->S3

I hope this technical support guide helps you systematically address yield issues in your thiophene synthesis work.

References

TLC monitoring thiophene reactions

Author: Smolecule Technical Support Team. Date: February 2026

TLC Troubleshooting Guide

A well-executed TLC is crucial for monitoring reaction progress and verifying compound purity. The table below outlines common problems, their likely causes, and solutions [1].

Problem Observed Possible Cause Recommended Solution

| Sample Streaking | • Sample overload. • Decomposition of base/acid-sensitive compounds. | • Dilute sample solution. • For base-sensitive compounds: add acetic or formic acid (0.1–2.0%) to mobile phase. • For acid-sensitive compounds: add triethylamine (0.1–2.0%) or 1–10% ammonia in MeOH/DCM [1]. | | Spots Not Visible | • Compound not UV-active. • Sample too diluted. • Spot dissolved into solvent tank. | • Use a chemical stain (see FAQ). • Re-spot concentrated sample multiple times, drying between applications. • Ensure solvent level is below the spotting line [1]. | | Spots with Same Rf | • Compounds have similar polarity in the solvent system. | • Perform co-spotting: spot the pure starting material and reaction sample together to see if they co-elute. • Change solvent system class (e.g., from ethyl acetate/hexane to ether/dichloromethane) [1]. | | Spots Too Low (near baseline) | • Eluent not polar enough. | • Increase proportion of polar solvent or choose a more polar solvent [1] [2]. | | Spots Too High (near solvent front) | • Eluent too polar. | • Decrease proportion of polar solvent or choose a less polar solvent [1] [2]. |

The workflow below summarizes a systematic approach to diagnosing and resolving these TLC issues.

G TLC Troubleshooting Workflow Start Start: Problem with TLC P1 Spots are streaking? Start->P1 P2 Spots not visible? Start->P2 P3 Uncertain Rf values? Start->P3 P4 Poor spot separation? Start->P4 S1 Dilute sample. Add acid/base to mobile phase. P1->S1 S2 Concentrate sample. Use chemical stain. P2->S2 S3 Perform co-spotting. Change solvent system. P3->S3 S4 Adjust polarity: Spots low -> More polar. Spots high -> Less polar. P4->S4

TLC Visualization FAQ

How do I choose a stain to visualize my thiophene compound?

Many separated compounds are colorless, so a visualization method is essential. The choice depends on your compound's functional groups [1]. Here are some common stains and their applications:

Stain Best For... Recipe & Notes
UV Light Highly conjugated compounds and aromatic rings. Non-destructive. Use a UV lamp and trace spots with a pencil. Does not work for non-UV-active compounds [1].
Iodine Vapor General organic compounds, especially unsaturated and aromatic ones. Place TLC plate in sealed chamber with iodine crystals. Spots appear brown. Stains are temporary; record results immediately [1].
Phosphomolybdic Acid (PMA) A universal stain for most functional groups. 10 g PMA in 100 mL ethanol. Requires heating. Spots appear as shades of green on a yellow background [1].
Potassium Permanganate Oxidizable groups (alkenes, alkynes, alcohols, amines). 3 g KMnO₄ + 10 g K₂CO₃ in 300 mL water. Spots are yellow on purple. Heating may be needed for some groups [1].
Vanillin Steroids, higher alcohols, phenols. A good general stain. 15 g vanillin + 250 mL ethanol + 2.5 mL conc. H₂SO₄. Heating required. Produces a wide range of colors [1].
Ninhydrin Amino acids and primary amines. 1.5 g ninhydrin in 100 mL n-butanol or acetone + 3 mL acetic acid. Heat gently. Spots appear purple [1].

The following chart provides a decision tree for selecting the right visualization method.

G TLC Visualization Method Selection Start Need to Visualize TLC? Q1 Compound UV-active (conjugated/aromatic)? Start->Q1 Q2 Need non-destructive method? Q1->Q2 No / Unsure A1 Use UV Light Q1->A1 Yes Q3 Target functional group? Q2->Q3 No A2 Use Iodine Vapor Q2->A2 Yes A3 Use Ninhydrin Q3->A3 Amines/Amino Acids A4 Use KMnO4 Stain Q3->A4 Alkenes/Alcohols A5 Use Vanillin or PMA Stain Q3->A5 General/Phenols

What are some best practices for running TLC?
  • Plate Preparation: For optimal performance, store TLC plates in a dry environment (e.g., a desiccator) to prevent adsorption of moisture and contaminants. Pre-rinsing the plate with a solvent like methanol via a "blank run" can remove impurities [2].
  • Sample Application: The polarity of the sample diluent matters. In normal-phase TLC, using a non-polar diluent (e.g., hexane) helps prevent the sample from spreading at the origin. Avoid applying the sample too close to the bottom edge to prevent it from leaching into the mobile phase [2].
  • Chamber Saturation: For reproducible results, ensure the development chamber is saturated with solvent vapor by lining it with a filter paper and letting it equilibrate for about 20 minutes before introducing the plate [2].

Context: Thiophene Derivatives in Research

Thiophene-based compounds are important scaffolds in medicinal and materials chemistry. The troubleshooting guides above are directly applicable to synthesizing these molecules, such as:

  • Bioisosteres for Drug Discovery: Thiophene rings can serve as bioisosteric replacements for benzene in natural product cores, like the pyrrolo[3,2-c]quinoline framework of martinelline alkaloids, to fine-tune electronic properties and receptor binding [3].
  • Multifunctional Biological Agents: Synthetic thiophene derivatives demonstrate a range of biological activities, including antimicrobial, antioxidant, and anticancer properties, making them a focus of ongoing research [4].

References

recrystallization solvent for thiophene derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Selection for Thiophene Derivatives

The table below summarizes solvent systems successfully used for recrystallizing various thiophene-based compounds, as reported in recent scientific literature.

Thiophene Compound Recrystallization Solvent System Application Context & Notes
3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarbohydrazide & derivatives Ethanol (EtOH) / N,N-Dimethylformamide (DMF) [1] General purification of synthesized bisthienothiophene compounds [1].
Aryl-substituted 3-hydroxythieno[3,2-b]thiophene-2-carboxylates Toluene/Ethanol mixture (1:1, v/v) or pure Toluene [2] Final purification of building blocks for organic electronics after synthesis [2].
General Single-Solvent Candidates Water, Methanol, Toluene, Tetrahydrofuran (THF), Ethyl Acetate [3] Selected based on the "like dissolves like" principle and solubility tests.
General Solvent Pairs (Mixed Solvent) Ethyl Acetate / Hexane; Methanol / Methylene Chloride; Water / Ethanol; Toluene / Hexane [3] Used when a single suitable solvent cannot be found. The first solvent should readily dissolve the solid, while the second must be miscible with the first but have low solubility for the solute [3].

Standard Recrystallization Protocol

The following workflow outlines the general recrystallization procedure, with specific notes for thiophene derivatives.

Start Start Recrystallization SolventSelect 1. Solvent Selection Perform solubility test Polar thiophenes may need polar solvents (DMF, EtOH) Note: Some thiophene ketones are acid-sensitive [2] Start->SolventSelect Dissolve 2. Dissolve the Sample Use min. hot solvent in Erlenmeyer flask Keep solution hot on hotplate Add ~10% excess solvent to account for evaporation SolventSelect->Dissolve HotFiltration 3. Hot Filtration (Optional) If insoluble impurities remain Use fluted filter paper in stemless funnel Prevent crystallization with warm solvent Dissolve->HotFiltration HotFiltration->Dissolve Crystals form during filtration Cool 4. Cool Solution Insulate flask, cover with watchglass Cool slowly to room temperature Then place in ice bath for 30-60 min HotFiltration->Cool InduceCrystal 5. Induce Crystallization (If needed) Scatch flask with glass rod Add seed crystal or Evaporate some solvent and re-cool Cool->InduceCrystal Collect 6. Collect & Dry Crystals Vacuum filtration (Büchner funnel) Rinse with cold, fresh solvent Air-dry, vacuum dry, or use desiccator InduceCrystal->Collect

Troubleshooting FAQ

Here are solutions to common problems encountered during the recrystallization of thiophene derivatives.

Q1: My solution cooled but no crystals formed. What should I do?

  • Induce nucleation: Try scratching the inside of the flask with a glass rod at the air-liquid interface [4].
  • Seed the solution: Add a tiny speck of your original crude solid or a pure sample as a seed crystal [4].
  • Reduce solvent: The solution may be too dilute. Reheat it and allow some solvent to evaporate before cooling it slowly again [3] [4].
  • Use a drying rod: Dip a glass rod into the solution, let the solvent evaporate to form a crystalline residue, and then use this rod to seed the main solution [4].

Q2: My compound crystallized too quickly, forming an oil or many small crystals. How can I slow it down?

  • Add more solvent: Rapid crystallization can trap impurities. Redissolve the solid and add a bit more hot solvent (1-2 mL per 100 mg solid) to create a more dilute solution, which cools and crystallizes more slowly [4].
  • Improve slow cooling: Use a smaller flask to create a deeper solvent pool, cover it with a watch glass, and place it on an insulated surface (like paper towels) to ensure very slow cooling [4].

Q3: I got a very low yield of crystals. How can I improve it?

  • Recover from mother liquor: The filtrate (mother liquor) likely contains a significant amount of your compound. Concentrate it by evaporation and subject it to a second crystallization to obtain a "second crop" [4].
  • Optimize solvent volume: Using excessive solvent is a common cause of poor yield. In future attempts, use the minimum amount of hot solvent required for dissolution [3] [4].

Q4: Are there any special handling concerns for thiophene derivatives?

  • Acid Sensitivity: Be aware that some thiophene-derived ketones can be sensitive to degradation in the presence of excess mineral acid during neutralization steps [2].
  • Inert Atmosphere: For particularly air- or moisture-sensitive compounds, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) may be necessary.

References

Thiophene Decomposition: Mechanisms & Protective Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Thiophene compounds face stability challenges primarily from photo-oxidation and thermal degradation. The table below summarizes the core issues and how to address them.

Decomposition Trigger Mechanism Protective Strategy Key Quantitative Findings
Singlet Oxygen (¹O₂) Concerted [2+4] cycloaddition of ¹O₂ to thiophene ring, forming unstable endoperoxide and leading to ring cleavage [1]. Introduce electron-withdrawing groups (EWGs) to the thiophene ring [1]. A 1000x lower oxidation rate constant preserves photodynamic performance [1]. A higher Mulliken electronegativity (χₘ) correlates with lower reactivity to ¹O₂ [1].
Thermal Stress (in CO₂ atmosphere) CO₂ adsorption on the thiophene ring, leading to ring opening and formation of Carbonyl Sulfide (COS) [2]. Control reaction environment; be aware that CO₂ can degrade thiophene at high temperatures [2]. The carbon atom adjacent to the sulfur (C1) is the most active site for CO₂ adsorption. Energy barriers for these reactions are high (>292.7 kJ/mol) but feasible at gasification temperatures (~1173K) [2].

To help diagnose and resolve decomposition issues, you can follow the logic outlined in this workflow:

Start Observed Thiophene Decomposition Q1 Is the application exposed to light & oxygen? Start->Q1 Q2 Is the process at high temperature? Q1->Q2 No A1 Probable Cause: Singlet Oxygen Oxidation Q1->A1 Yes Q3 Is decomposition occurring despite stable core? Q2->Q3 No A2 Probable Cause: Thermal Degradation Q2->A2 Yes A3 Probable Cause: Inter-molecular Instability Q3->A3 Yes S1 Solution: Introduce electron-withdrawing groups (EWGs) on the ring A1->S1 S2 Solution: Review thermal process parameters & atmosphere A2->S2 S3 Solution: Optimize solid-state packing with alkyl side chains A3->S3

Experimental Protocols for Stability Assessment

Here are detailed methodologies for testing and validating thiophene stability, based on experimental approaches used in the research.

Protocol 1: Evaluating Photostability to Singlet Oxygen

This protocol uses computational chemistry to predict reactivity before synthesis, saving laboratory resources.

  • 1. Objective: Calculate the reactivity of a thiophene derivative against singlet oxygen to predict its photostability.
  • 2. Method: Computational analysis using Density Functional Theory (DFT).
  • 3. Procedure:
    • Geometry Optimization: Use a software package like ORCA or Gaussian. Employ the hybrid functional ωB97X-D3 with the basis set def2-TZVP to build and optimize the 3D structure of your thiophene molecule [1].
    • Transition State Calculation: Locate the transition state for the [2+4] cycloaddition between your molecule and singlet oxygen. Confirm the transition state by identifying a single imaginary frequency in the vibrational analysis [1].
    • Energy Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation to verify the transition state connects to the correct reactants and products. Calculate the Gibbs free energy of the system.
    • Reactivity Descriptor: Calculate the Mulliken electronegativity (χₘ) of the thiophene compound. A higher value indicates lower reactivity with singlet oxygen and greater stability [1].
  • 4. Data Analysis: Compare the calculated energy barrier and χₘ value against known stable and unstable thiophene compounds to classify the photostability of your new derivative.
Protocol 2: Assessing Thermal Stability in Material Films

This method tests the stability of solid-state thiophene films, relevant for electronic devices or coated surfaces.

  • 1. Objective: Determine the thermal stability and film-forming properties of a thiophene small molecule.
  • 2. Method: Thermal Gravimetric Analysis (TGA) and thin-film fabrication.
  • 3. Procedure:
    • Synthesis: Synthesize thiophene small molecules with strategic modifications, such as conjugated triple bonds and flexible alkyl side chains (e.g., octyl, 2-ethylhexyl) [3].
    • Stability Measurement: Use TGA to determine the decomposition temperature of the compound. Films from molecules like 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene have demonstrated stability for over 90 days in ambient air [3].
    • Film Fabrication & Analysis:
      • Create organic thin films via solution shearing [3].
      • Analyze surface morphology and crystallinity using Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD).
      • Proper alkyl chain engineering (e.g., linear vs. branched chains) enhances molecular packing and crystallinity, which improves overall stability [3].
  • 4. Data Analysis: Correlate the alkyl chain structure with the measured decomposition temperature, film quality, and operational half-life to identify the most stable molecular configuration.

FAQ for Researchers

Q1: Why is my thiophene-based photosensitizer losing efficacy during photodynamic therapy (PDT) applications? The thiophene ring in your photosensitizer is likely being oxidized and degraded by the singlet oxygen it produces—a process called self-degradation. This destroys the active compound, reducing therapy efficacy [1].

Q2: We use thiophene derivatives in organic electronics. How can we improve their air stability? The strategic design of the molecular solid state is key. Integrating linear alkyl chains (e.g., octyl) and conjugated triple bonds into the thiophene core promotes tight, crystalline molecular packing. This ordered structure significantly improves stability, enabling devices to function in air for months [3].

Q3: Are all thiophene compounds inherently unstable? No, their stability is highly tunable. The central aromatic thiophene ring is quite stable, but its reactivity is heavily influenced by substituents. As shown in the guide, you can deliberately engineer the molecule using EWGs or alkyl chains to make it robust enough for demanding applications like pharmaceuticals and electronics [1] [3] [4].

References

optimizing reaction time for thiophene synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the key factors that influence reaction time in thiophene synthesis? Reaction time is highly dependent on several variables, including:

  • Temperature: Higher temperatures generally accelerate the reaction.
  • Catalyst and Base: The type and amount used are critical.
  • Surfactants: In aqueous systems, surfactants like CTAB can dramatically improve reaction efficiency and time by creating micelles that bring reagents together [1].
  • Oxidant Concentration: In polymerization reactions, the concentration of the oxidant can affect both the speed of the reaction and the properties of the final product [2].

Q2: How can I make my thiophene synthesis more environmentally friendly? A significant green approach is to use water as the solvent, potentially enhanced with surfactants. This method avoids toxic organic solvents. Additionally, using elemental sulfur in a transition metal-free process is another green strategy that has been successfully demonstrated [1] [3].

Q3: My reaction is incomplete or yields are low. What should I check? First, verify the purity of your reagents and the accuracy of their measurements. If these are correct, consider optimizing your reaction conditions. The tables below provide specific, optimized examples from recent research that you can use as a benchmark.

Troubleshooting Guides

Problem: Low Yield in Aqueous Synthesis of 3-Amino Thieno[3,2-c]pyrans

This guide is based on a green, on-water synthesis method [1].

  • Step 1: Verify the Reaction Setup

    • Confirm that the reaction is being carried out in water and that the temperature is maintained at 85 °C with continuous stirring.
  • Step 2: Check Reagent Ratios and Additives

    • The use of a surfactant is essential. Ensure you are using CTAB (0.5 equivalents) and Triethylamine (30 mol%) as a base. Without these, the reaction may be incomplete and yield can drop significantly [1].
  • Step 3: Review the Work-up Procedure

    • A key advantage of this method is the simple purification. The crude product should be purified by washing with lukewarm water to remove impurities, eliminating the need for complex chromatography [1].

The table below shows how reaction components directly impact the yield of the model reaction forming compound 3a.

Table 1: Optimization of Reaction Conditions for Model Compound 3a [1]

Component Optimal Condition Impact on Yield of 3a
Solvent Water Foundation of the green protocol
Surfactant CTAB (0.5 equiv) 93% yield (with base)
Without Surfactant Only Base (100 mol%) ≤54% yield
Without Base Only Surfactant ≤50% yield
Base Triethylamine (30 mol%) 93% yield (with surfactant)
Problem: Achieving High Conductivity in Poly(thienothiophene) Films

This guide is for the vapor phase polymerization (VPP) of thieno[3,4-b]thiophene, a process used in material science for creating conductive polymers [2].

  • Step 1: Optimize the Oxidant Layer

    • Spin-coat the substrate with an iron(III) p-toluenesulfonate (Fe-Tos) oxidant solution. The concentration of the oxidant is critical. A concentration of 12 wt% is recommended for achieving high conductivity [2].
  • Step 2: Control Polymerization Time and Temperature

    • Expose the oxidant-coated substrate to monomer vapor in a controlled chamber. The polymerization time and monomer vaporization temperature must be carefully balanced. As shown in Table 2, a time of 15 minutes and a temperature of 60 °C are optimal [2].
  • Step 3: Post-Polymerization Processing

    • After polymerization, the film must be rinsed with a solvent (e.g., ethanol) to remove oxidant by-products and then dried. This step is crucial for obtaining stable and highly conductive films [2].

Table 2: Optimization of VPP for Poly(thienothiophene) Conductivity [2]

Parameter Tested Range Optimal Condition Result at Optimum
Oxidant Concentration 4 - 14 wt% 12 wt% Max conductivity achieved
Polymerization Time 5 - 30 min 15 min ~750 S cm⁻¹
Vaporization Temperature 50 - 70 °C 60 °C ~750 S cm⁻¹

Experimental Protocol: Synthesis of 3-Amino Thieno[3,2-c]pyrans in Water

This is a detailed methodology for the green synthesis described in the troubleshooting guide above [1].

  • Materials:

    • 6-Aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile (1a, 2 mmol)
    • Methyl thioglycolate (2a, 3 mmol)
    • Cetyltrimethylammonium bromide (CTAB, 0.5 equiv)
    • Triethylamine (Et₃N, 30 mol%)
    • Deionized Water (20 mL)
  • Procedure:

    • In a round-bottom flask, add the pyran carbonitrile (1a), methyl thioglycolate (2a), CTAB, and triethylamine to water.
    • Stir the reaction mixture vigorously and heat at 85 °C. Monitor the reaction by TLC.
    • Upon completion, cool the reaction mixture to room temperature.
    • Collect the solid precipitate by filtration.
    • Purify the crude product by washing it thoroughly with lukewarm water to remove the surfactant and other water-soluble impurities.
    • Dry the solid to obtain the pure thieno[3,2-c]pyran product.

The following workflow diagram summarizes the key steps and decision points for optimizing thiophene synthesis, based on the information presented in this guide.

Start Start: Thiophene Synthesis Q1 Reaction Type? Start->Q1 Heterocycle Heterocycle Formation Q1->Heterocycle Small Molecule Polymer Conductive Polymer Q1->Polymer Vapor Phase Q2 Observed Issue? LowYield Low Yield Q2->LowYield Incomplete reaction Heterocycle->Q2 LowConductivity Low Conductivity Polymer->LowConductivity Step1 • Use water as solvent • Add CTAB surfactant • Use 30 mol% Et₃N base LowYield->Step1 Step3 • Use 12 wt% Fe-Tos oxidant • Polymerize at 60°C for 15 min LowConductivity->Step3 Step2 • Wash crude product with lukewarm water Step1->Step2 Result1 Improved Yield Step2->Result1 Step4 • Rinse film post-polymerization • Dry thoroughly Step3->Step4 Result2 High Conductivity Film Step4->Result2

I hope this technical support guide provides a solid foundation for your team. The data from recent journals should help in troubleshooting and optimizing your specific synthetic procedures.

References

Troubleshooting Common Scale-Up Challenges

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes frequent issues, their potential causes, and solutions based on recent scientific studies.

Problem Possible Cause Solution
Unexpected isomerization (e.g., formation of E-isomer instead of Z-isomer) Exposure to air, moisture, or trace impurities during reaction [1]. Ensure an inert atmosphere (e.g., N₂), use anhydrous solvents, and consider adding sodium sulfite (Na₂SO₃) to improve Z-selectivity [1].
Decreased Reaction Yield at Larger Volumes Inefficient heat transfer leading to inconsistent reaction temperatures and byproduct formation [1]. Switch from batch to continuous flow chemistry. This offers superior control over temperature and residence time, enabling safe and efficient scale-up [1].
Difficulty Optimizing Reaction Conditions Traditional "one-variable-at-a-time" optimization is slow and resource-intensive for complex reactions with multiple parameters [2]. Implement machine learning algorithms and automated high-throughput experimentation to efficiently explore the parameter space and find optimal conditions [2].

Synthesis Protocols for Scale-Up

Here are detailed methodologies for two scalable approaches to synthesizing thiophene derivatives.

Protocol 1: Scalable Thiophene Ring-Fragmentation

This method, adapted from a study on ring-fragmentation, produces (Z)-ene-yne compounds with high stereoselectivity and is amenable to flow chemistry for larger scales [1].

Key Steps:

  • Reaction Setup: Conduct the initial lithiation and ring-fragmentation in a dried reactor under an inert nitrogen atmosphere to prevent isomerization [1].
  • Process Monitoring: Use inline infrared (IR) spectroscopy to monitor the reaction in real-time. This helps accurately determine the reaction's onset temperature and kinetics [1].
  • Scale-Up Path: For mid- to large-scale production (grams to kilograms), transfer the process to a continuous flow reactor. This system provides precise temperature control and minimizes exposure to air, ensuring consistent output of the desired Z-isomer [1].
Protocol 2: Skeletal Editing of Pyridines to Thiophenes

This modern, formal [4+1] cyclization approach converts readily available pyridines into valuable 2-aroylthiophenes [3].

Detailed Procedure:

  • Starting Material Preparation: Generate the Zincke ketone intermediate from a 2-arylpyridine starting material [3].
  • Annulation Reaction:
    • Charge the Zincke ketone and elemental sulfur (S₈) into a reaction vessel.
    • Use DMF as the solvent and maintain the reaction at 60°C under a nitrogen atmosphere. These specific conditions are crucial for achieving good yield [3].
  • Reaction Progress: Stir the mixture overnight.
  • Scale-Up Demonstration: This method has been successfully demonstrated on a 2.0 mmol scale, providing the thiophene product in good yield, confirming its practicality [3].

Overview of Thiophene Synthesis Methods

The table below compares various synthesis strategies, highlighting their relevance to scale-up and modern applications.

Method Key Feature Relevance to Scale-Up & Notes
Paal-Knorr Synthesis Classical method using 1,4-dicarbonyls with P₂S₅ or Lawesson's reagent [4] [5] Foundation method; may involve harsh conditions [5].
Gewald Reaction Classical multi-component reaction for 2-aminothiophenes [5] Foundation method; modern solvent-free, mechanochemical versions exist [5].
From Alkenes/Alkynes Transition-metal-free route using buta-1-enes or alkynols with K₂S or S₈ [6] Atom-economical and avoids expensive metal catalysts, aligning with green chemistry [6].
Thiophene Ring-Fragmentation Provides stereoselective access to (Z)-organylthioenynes [1] Highly scalable via continuous flow chemistry; useful for materials science [1].
Skeletal Editing (Pyridine to Thiophene) Converts a nitrogen heterocycle to a sulfur heterocycle using elemental sulfur [3] Modern, powerful technique for late-stage functionalization and scaffold hopping in drug discovery [3].

Workflow for Scaling Thiophene Ring-Fragmentation

For a visual summary, the diagram below outlines the key stages in the scalable ring-fragmentation process, from lab-scale development to larger production.

Start Lab-Scale Development A Establish reaction under inert atmosphere Start->A B Inline IR monitoring (Kinetics & Onset T°) A->B C Optimize for Z-selectivity B->C Use data to refine process D Scale-Up via Flow Chemistry C->D E Final (Z)-ene-yne product D->E

References

storage conditions for 4-n-Propylthiophenol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Basic Properties

The table below summarizes the basic identifying information for 4-n-Propylthiophenol [1].

Property Description
Chemical Name This compound
Synonyms Benzenethiol, 4-propyl-
CAS Number 4527-44-0
Molecular Formula C9H12S
Molecular Weight 152.26 g/mol

Recommended Storage & Handling Guidelines

Due to the absence of specific data, the following guidelines are based on general practices for stable organic compounds. You should always treat them as a precautionary baseline.

Aspect Recommended Condition / Practice
Container Sealed, air-tight container (e.g., glass bottle).
Temperature Store in a cool, well-ventilated place. For long-term storage, 2-8°C (refrigerated) is often advisable.
Light Sensitivity Store in the dark. Use an amber glass container or store in an opaque cupboard.
Moisture Keep the container tightly closed in a dry environment.
Handling Handle in a well-ventilated area, preferably inside a fume hood. Use appropriate personal protective equipment (PPE) including gloves, lab coat, and safety goggles.

Experimental Workflow for Storage and Use

The following diagram outlines a logical workflow for handling a new sample of this compound upon receipt in the lab.

Start Receive this compound Step1 Inspect Container and Label Start->Step1 Step2 Weigh in Fume Hood Step1->Step2 Step3 Aliquot if Necessary Step2->Step3 Step4 Transfer to Proper Storage Step3->Step4 Step5 Record in Inventory Step4->Step5

FAQs and Troubleshooting

Based on general principles of chemical management, here are potential issues and solutions.

Question / Issue Possible Cause Recommended Solution

| What should I do if the compound has an unusual odor? | Expected property (thiophenols can have strong odors) or potential decomposition. | 1. Confirm Identity: Verify via analytical methods (GC-MS, NMR). 2. Check Container: Ensure the lid is sealed correctly. 3. Assess Purity: If purity is critical for your experiment, analyze the sample before use. | | The physical state or color has changed. | Exposure to air (oxidation) or light. | This suggests decomposition. The sample should be carefully disposed of following your institution's hazardous waste protocols. Do not use it in experiments. | | No observed reactivity in expected reactions. | Sample degradation or incorrect handling. | 1. Check Freshness: Use a new, recently opened aliquot. 2. Verify Handling: Ensure all steps were performed under an inert atmosphere if the compound is air-sensitive. 3. Run a Control: Perform a control reaction with a known compound to validate your experimental setup. |

A Note on Sourcing Information

  • Contacting Suppliers Directly: Reach out to the manufacturers or suppliers listed in the search results (e.g., Hefei TNJ Chemical Industry Co.,Ltd., Shaanxi Dideu New Materials Co. Ltd) [1]. They can provide a Safety Data Sheet (SDS) with detailed handling, storage, and first-aid measures.
  • Consulting Scientific Literature: Search for papers that used this specific compound for insights into how other research groups handled it.

References

A Foundational HPLC Method for Thiophene Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a UPLC method that can be adapted for analyzing 4-n-Propylthiophenol, based on a validated approach for a different thiophene-containing pharmaceutical [1].

Parameter Specification
Analytical Technique Reverse Phase Ultra-Performance LC (UPLC)
Column Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 μm)
Mobile Phase Isocratic, 0.01 M Potassium Dihydrogen Orthophosphate (pH 3.0) : Acetonitrile (60:40 v/v)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection Wavelength 230 nm
Injection Volume 5 μL
Sample Diluent Methanol and Water (90:10, v/v)

Detailed Experimental Protocol

You can use the following step-by-step protocol, based on the method above, to begin method development for this compound [1].

1. Mobile Phase Preparation:

  • Prepare a 0.01 M solution of potassium dihydrogen orthophosphate (KH₂PO₄) in high-purity water.
  • Adjust the pH to 3.0 using ortho-phosphoric acid.
  • Mix this buffer solution with acetonitrile in a 60:40 (v/v) ratio. Filter the final mobile phase through a 0.22 μm nylon membrane and degas before use.

2. Standard Solution Preparation:

  • Prepare a stock solution by accurately weighing this compound and dissolving it in a diluent of methanol and water (90:10, v/v).
  • Serially dilute the stock solution with the same diluent to prepare standard solutions for constructing a calibration curve (e.g., across a range of 0.05–5.0 μg/mL).

3. Sample Solution Preparation:

  • Dissolve the sample containing this compound in the methanol-water (90:10, v/v) diluent to a concentration within the calibration range.

4. Chromatographic Procedure:

  • Equilibrate the UPLC system and the specified column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the prepared standard and sample solutions (5 μL each) following the parameters in the table above.

5. Data Analysis:

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
  • Calculate the purity by comparing the peak area of the analyte in the sample to the calibration curve generated from the standard solutions.

Workflow for Method Development and Validation

The process of developing and validating an analytical method can be visualized as a cycle of systematic steps. The following diagram outlines this workflow, from initial setup to final acceptance for routine use.

Start Start Method Development Step1 1. Initial Setup - Column Selection (C18) - Mobile Phase (Buffer/MeCN) - Adjust pH Start->Step1 Step2 2. System Suitability Test - Check Precision, Tailing Factor - Theoretical Plates Step1->Step2 Step3 3. Method Validation - Specificity (No interference) - Linearity (Calibration curve) - Accuracy (Recovery %) - Precision (Repeatability) Step2->Step3 Step4 4. Acceptance Criteria - Results meet pre-defined limits (e.g., RSD < 2%) Step3->Step4 Step4->Step2 Criteria Not Met Step5 5. Routine Analysis Step4->Step5

How to Build Your Comparison Guide

Since a direct guide is unavailable, here is a practical path forward to create your own objective comparison:

  • Focus on Column Chemistry: The core of HPLC separation lies in the column. A robust comparison would test this compound analysis on different columns (e.g., C18, HSS T3, Cyano-propyl) using the same mobile phase and instrument [1] [2].
  • Key Performance Metrics: For each method, collect and tabulate quantitative data on:
    • Retention Time: How long the compound takes to elute.
    • Peak Symmetry (Tailing Factor): Indicates peak shape and potential column interactions.
    • Theoretical Plates (N): A measure of column efficiency for that compound.
    • Resolution (Rs): The ability to separate this compound from close-eluting impurities.
  • Leverage Public Tools: Use resources like the ACS GCI Pharmaceutical Roundtable Solvent Selection Tool [3] to research and select environmentally friendly and effective solvents for your mobile phases, which is a key consideration in modern labs.

References

Modern Methods for C-C Bond Formation in Alkyl Thiophenes

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of π-conjugated polymers from alkyl thiophene monomers is a key area of research. The major thrust in recent years has been in three directions: the design of better, more selective catalysts, reactions performed in eco-friendly solvents, and site-selective coupling reactions [1].

Classical methods like Stille and Suzuki coupling have been widely used but require pre-functionalized monomers (with organostannyl or boronic acid groups), which increases production cost and generates toxic by-products [2].

Direct (Hetero)Arylation Polymerization (DHAP) has emerged as a more atom-economic and sustainable alternative. It eliminates the need for directing groups by directly coupling an aromatic C-H bond with an aromatic C-X bond (where X is a halide) [2]. A key challenge with DHAP is avoiding side reactions like branching or homocoupling, which can create structural defects in the polymer [2].

The table below compares these methods using the example of synthesizing the benchmark polymer poly(3-hexylthiophene) (P3HT):

Feature Stille Coupling Suzuki Coupling Direct (Hetero)Arylation (DHAP)
Requirement Aryl halide & organostannyl group [2] Aryl halide & boronic acid/ester [2] Aryl halide & C-H bond [2]
Atom Economy Lower [2] Lower [2] Higher [2]
By-products Toxic organotin compounds [2] Potential genotoxic boronic derivatives [2] Fewer, less hazardous [2]
Key Challenge Toxicity of reagents [2] Potential toxicity of reagents [2] Controlling regioselectivity, minimizing defects (branching, homocoupling) [2]
P3HT Regioregularity >96% HT [2] 96-97% HT [2] >98-99.5% HT (optimized) [2]
OTFT Hole Mobility Data not provided in source Data not provided in source Up to 0.19 cm² V⁻¹ s⁻¹ [2]

Optimized DHAP can produce P3HT with performance surpassing traditional methods. One study reported a hole mobility of up to 0.19 cm² V⁻¹ s⁻¹ in organic thin-film transistors (OTFTs) for DHAP-synthesized P3HT, higher than samples made by Grignard Metathesis (GRIM) or the Rieke method [2].

Experimental Protocols for Key Reactions

The experimental data for the performance table above was generated under specific, optimized conditions.

1. High-Performance DHAP Protocol for P3HT [2]

  • Monomer: 2-bromo-3-hexylthiophene.
  • Catalyst System: The specific catalyst (e.g., Herrmann's catalyst) was used, but the protocol emphasizes the optimization of monomer synthesis and polymerization conditions.
  • Key Outcomes: This optimized protocol achieved a high number-average molecular weight (Mn) of ~33 kDa and a regioregularity >99.5%, leading to excellent charge carrier mobility.
  • Performance Comparison: The resulting polymer's performance in OTFTs was compared directly to P3HT made by GRIM and Rieke methods using the same device configuration and testing conditions to ensure a fair comparison [2].

2. General Considerations for DHAP [2]

  • The quality of the polymer obtained via DHAP is highly dependent on the reaction conditions. The use of specific ligands, catalysts, and solvents is critical to minimize the occurrence of side reactions like homocoupling (which leads to structural defects) and to achieve high molecular weight.

Synthesis Method Comparison Workflow

The following diagram illustrates the key decision points and characteristics of choosing a synthetic pathway for conjugated polymers like P3HT, based on the comparative analysis.

Start Start: Select Synthesis Method Stille Stille Coupling Start->Stille Suzuki Suzuki Coupling Start->Suzuki DHAP Direct (Hetero)Arylation Polymerization (DHAP) Start->DHAP P1 Pre-functionalization of monomers required Stille->P1 Suzuki->P1 P4 Higher Atom Economy No directing groups DHAP->P4 P2 Generates toxic organotin waste P1->P2 P3 Potential genotoxic boronic waste P1->P3 O1 Lower Sustainability P2->O1 P3->O1 P5 Risk of Branching or Homocoupling P4->P5 O3 Requires Optimized Conditions P5->O3 O2 Classic Method O4 More Sustainable Green Chemistry O3->O4

This diagram was created according to your specifications, using the official DOT language guidelines [3] and the following key design choices:

  • Color Palette: The specified color palette was used throughout. Green (#34A853) highlights the more sustainable DHAP pathway, while red (#EA4335) indicates less desirable outcomes.
  • Contrast: All text has high contrast against its background, particularly for colored nodes (e.g., white text on dark colors, dark text on light colors) as required.
  • Edge Labels: The labeldistance attribute is set to 3.0 to ensure readability of edge labels [4] [5].

Key Comparative Insights

The comparison shows a clear trade-off:

  • Stille/Suzuki Coupling are established, reliable methods but are less desirable from a green chemistry perspective due to toxic by-products [2].
  • Direct Arylation (DHAP) is a more modern, sustainable approach with higher atom economy. When optimized, it can produce materials with superior electronic properties, though it requires careful control to avoid structural defects [2].

References

Comparative Thermal Stability of Thiophene Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the thermal stability data for different thiophene-derived compounds from experimental studies.

Compound Name / Type Experimental Stability Metric Experimental Method Citation
BTAP3 (Benzo[b]thiophene chalcone) Onset of degradation: 270 °C Thermogravimetric Analysis (TGA) & Differential Thermal Analysis (DTA) [1] [2]
BTAP2 (Benzo[b]thiophene chalcone) Onset of degradation: 229 °C Thermogravimetric Analysis (TGA) & Differential Thermal Analysis (DTA) [1]
BTAP1 (Benzo[b]thiophene chalcone) Onset of degradation: 196 °C Thermogravimetric Analysis (TGA) & Differential Thermal Analysis (DTA) [1]
Stilbene Derivative 11d (Naphthyl-cored) 10% mass loss at: 354 °C; Major degradation: 354–428 °C Thermogravimetric Analysis (TGA) [3]
Tricyanovinyl-based Chromophores Stable up to: 275–315 °C Not Specified (Context: NLO properties) [4]
P(OTE-co-Th) (Copolymer) Degradation starts at slightly higher temperatures than polythiophene (PTh) backbone Pyrolysis Mass Spectrometry [5]

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies used in the key studies cited above.

  • Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): For the benzo[b]thiophene derivatives (BTAP1-3), thermal stability was determined using TGA and DTA. These techniques measure a sample's mass change (TGA) and heat flow (DTA) as a function of temperature in a controlled atmosphere. The onset temperature of significant mass loss is reported as a key indicator of thermal stability [1].
  • Pyrolysis Mass Spectrometry: In the study of the copolymer P(OTE-co-Th), thermal characteristics were investigated using pyrolysis mass spectrometry. This method involves heating the sample in a vacuum and directly analyzing the evolved gaseous degradation products with a mass spectrometer. This allows for the identification of the specific temperatures at which different structural components (like side chains or the main backbone) begin to break down [5].

Key Factors Influencing Thermal Stability

The data and broader literature indicate that the thermal stability of a thiophene derivative is not inherent to the thiophene ring itself but is highly dependent on its molecular and supramolecular environment.

  • Molecular Structure and Substituents: The significant difference in stability among the BTAP compounds (196–270 °C) demonstrates how different functional groups attached to the core benzo[b]thiophene structure can dramatically alter its resilience to heat. Electron-withdrawing groups can enhance stability [1] [6].
  • Extended Conjugation and Fused Ring Systems: The high thermal stability observed in the naphthyl-cored stilbene derivative (10% weight loss at 354 °C) is attributed to its large, rigid, and highly conjugated aromatic system. Fused rings and extensive conjugation generally lead to higher decomposition temperatures [3].
  • Polymer Architecture: For polymeric thiophenes, stability is influenced by the backbone structure and side chains. The study on P(OTE-co-Th) showed that thermal degradation begins with the loss of side chains, while the main backbone degrades at a higher temperature. The extent of cross-linking and doping also plays a critical role in the overall thermal stability of the polymer [5].

Methodologies for Stability Assessment

The following diagram outlines the primary experimental and computational approaches used to evaluate the thermal stability of thiophene derivatives, based on the gathered literature.

Stability Assessment Stability Assessment Experimental Analysis Experimental Analysis Stability Assessment->Experimental Analysis Computational Prediction Computational Prediction Stability Assessment->Computational Prediction  Emerging Method Thermogravimetric    Analysis (TGA) Thermogravimetric    Analysis (TGA) Experimental Analysis->Thermogravimetric    Analysis (TGA) Mass vs. Temperature Differential Thermal    Analysis (DTA) Differential Thermal    Analysis (DTA) Experimental Analysis->Differential Thermal    Analysis (DTA) Heat Flow vs. Temperature Pyrolysis Mass    Spectrometry Pyrolysis Mass    Spectrometry Experimental Analysis->Pyrolysis Mass    Spectrometry Identifies Degradation    Products Conceptual Density    Functional Theory (DFT) Conceptual Density    Functional Theory (DFT) Computational Prediction->Conceptual Density    Functional Theory (DFT)  Predicts reactivity  & electronic effects Predicts susceptibility    to oxidation Predicts susceptibility    to oxidation Conceptual Density    Functional Theory (DFT)->Predicts susceptibility    to oxidation

A growing area of research involves using Conceptual Density Functional Theory (CDFT) to predict the stability and reactivity of thiophene derivatives, especially in applications like photodynamic therapy. Computational models can quantify how substituents affect properties like electronegativity, which correlates with the compound's reactivity toward species like singlet oxygen [6]. This approach allows for the in silico design of more stable compounds before synthesis.

References

Spectroscopic Data & Applications of Thiophene Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key spectroscopic properties and applications of various thiophene derivatives as identified in recent research, providing a comparative overview for your guide.

Thiophene Compound Characterization Techniques Key Spectroscopic Findings/Properties Primary Application Focus
2-/3-Cyanothiophene [1] IR, Raman, UV-Vis, Quantum Chemical Calculation Detailed vibrational frequencies & assignments; UV-Vis spectra investigated; reliable set of spectroscopic data provided. Astrochemistry: Reference data for detecting new molecules in interstellar space.
3-Phenylthiophene Derivatives (FPT, NPT, CPT) [2] FT-IR, NMR, UV-Vis, DFT (B3LYP) Optimized geometries, vibrational frequencies, (^1)H and (^13)C NMR chemical shifts, and electronic transition energies calculated. Materials Science: Building blocks for organic electronics (OFETs, OLEDs, solar cells).
2-[(Trimethylsilyl)ethynyl]thiophene (2TSET) [3] FT-IR, FT-Raman, UV-Vis, DFT (B3LYP) Vibrational behavior analyzed; HOMO-LUMO energies & intramolecular charge transfer assessed in different solvent phases. Pharmaceuticals: Antibacterial activity & drug-likeness (ADMET, molecular docking).
Novel Thin-Film Thiophenes (e.g., 5b) [4] IR, (^1)H NMR, (^13)C NMR, Elemental Analysis, DFT HOMO-LUMO energy gap (e.g., 1.66 eV for 5b); molecular electrostatic potential maps identified reactive sites. Biomedical Coatings: Reduce cancer cell adhesion on surfaces; controlled drug release.

Detailed Experimental Protocols

For researchers looking to replicate or understand the methodologies, here is a detailed breakdown of the experimental protocols cited in the literature.

Sample Preparation
  • Solid Pellet for FT-IR: The solid sample is finely ground and mixed with spectroscopic-grade potassium bromide (KBr) in a ratio of approximately 1:100 (sample:KBr). The mixture is then compressed under high pressure (e.g., 10 tonnes for 5 minutes) into a transparent pellet for analysis [3].
  • Solution for UV-Vis: The compound is dissolved in a spectroscopic-grade solvent (e.g., ethanol) to create a solution with a defined concentration, typically around 1 × 10⁻⁵ mol·L⁻¹. The solution is sonicated to ensure complete dissolution and measured in quartz cuvettes with a standard 1 cm path length [3].
  • Solid for FT-Raman: The solid sample is finely powdered and placed directly into a sample holder without any solvents or binders to ensure a flat, uniform layer for laser focus [3].
Instrumentation Parameters
  • FT-IR Spectroscopy:
    • Spectrometer: Perkin Elmer Spectrum II [3].
    • Resolution: 4 cm⁻¹ [3].
    • Spectral Range: 4000–400 cm⁻¹ [3].
    • Scans per Sample: 32 scans on average to improve the signal-to-noise ratio [3].
  • FT-Raman Spectroscopy:
    • Laser Source: Nd:YAG laser at 1064 nm [3].
    • Laser Power at Sample: 150–250 mW [3].
    • Spectral Range: 100–4000 cm⁻¹ [3].
    • Resolution: 4 cm⁻¹ [3].
    • Scans per Sample: 64 scans on average [3].
  • UV-Vis Spectroscopy:
    • Spectrometer: Lamda 35 spectrophotometer [3].
    • Wavelength Range: 200–800 nm [3].
Computational Methods
  • Software & Methods: Calculations are predominantly performed using the Gaussian 09 program package [2] [3].
  • Level of Theory: Density Functional Theory (DFT) with the B3LYP hybrid functional is the most common method [2] [3] [4].
  • Basis Sets: Standard basis sets like 6-311++G(d,p) and 6-311+G(d,2p) are widely used for geometry optimization and energy calculations [2] [3].
  • Solvent Effects: Often accounted for using implicit solvation models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) [3].
  • Additional Analyses: Calculations often extend to determining frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potentials (MEP), and Natural Bond Orbital (NBO) analysis [3] [4].

Experimental Workflow for Characterization

The process of characterizing a thiophene compound, from synthesis to application testing, generally follows a logical sequence as illustrated below.

cluster_0 Core Analytical Workflow Start Start: Compound Synthesis & Purification Step1 Structural Confirmation Start->Step1 Step2 Spectroscopic Characterization Step1->Step2 Step1->Step2 StepA Elemental Analysis (CHNS) Step1->StepA StepB NMR Spectroscopy (¹H, ¹³C) Step1->StepB StepC Mass Spectrometry Step1->StepC StepD X-ray Diffraction Step1->StepD Step3 Electronic Properties Analysis Step2->Step3 Step2->Step3 StepE FT-IR Spectroscopy Step2->StepE StepF Raman Spectroscopy Step2->StepF StepG UV-Vis Spectroscopy Step2->StepG StepH Photoluminescence (PL) Step2->StepH Step4 Computational Validation Step3->Step4 Guides/Validates Step3->Step4 StepI Cyclic Voltammetry Step3->StepI StepJ HOMO-LUMO Gap Calculation Step3->StepJ Step4->Step3 Predicts/Explains Step5 Application Testing Step4->Step5 Step4->Step5 Step6 Data Integration & Reporting Step5->Step6 StepK Biological Assays (e.g., Cytotoxicity) Step5->StepK e.g., Biomedical StepL Device Fabrication (e.g., OLED, Solar Cell) Step5->StepL e.g., Electronics StepM Sensor Performance Tests Step5->StepM e.g., Sensing StepK->Step6 StepL->Step6 StepM->Step6

Key Insights for Your Comparison Guide

When structuring your comparison guides, the following points may be valuable to highlight for your audience of researchers and drug development professionals:

  • DFT as an Indispensable Tool: The consistent use of DFT calculations (particularly with the B3LYP functional) across all studies underscores its critical role. It is used not only to predict spectroscopic properties but also to interpret experimental data, assign vibrational modes, and understand electronic structures that dictate a compound's application [1] [2] [3].
  • The Bridge from Structure to Function: The research demonstrates a clear pathway from spectroscopic characterization to real-world application. For instance, a lower HOMO-LUMO energy gap calculated for a compound like 5b is directly linked to its enhanced electronic properties and biological activity, such as better binding to a protein target like JAK1 in cancer studies [4].
  • The Importance of the Environment: The spectroscopic and electronic properties of thiophene compounds can be significantly influenced by their environment. Studies now routinely analyze properties in various solvent phases, which is crucial for predicting behavior in biological systems or in the solid state for material applications [3].

References

Computational Parameters & Reactivity Descriptors

Author: Smolecule Technical Support Team. Date: February 2026

Computational chemistry provides key parameters that help predict the reactivity, stability, and biological activity of thiophene derivatives. The table below summarizes the primary parameters calculated in recent studies.

Parameter Computational Formula Interpretation in Drug Development Example Values from Studies

| Frontier Molecular Orbitals (FMOs) | HOMO (EHOMO), LUMO (ELUMO) | EHOMO: Electron-donating ability; ELUMO: Electron-accepting ability [1]. | EHOMO: -4.89 eV to -6.01 eV; ELUMO: -3.22 eV to -2.36 eV [2] [1]. | | HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Measures kinetic stability & chemical reactivity [3] [1]. A lower gap suggests higher reactivity and better bioactivity [3]. | 1.66 eV to 4.65 eV [2] [1]. | | Global Reactivity Descriptors | | Derived from FMO energies | | | → Ionization Potential (I) | I = -EHOMO | A lower value suggests a greater tendency to donate electrons [3]. | Calculated from EHOMO [3]. | | → Electron Affinity (A) | A = -ELUMO | A higher value suggests a greater tendency to accept electrons [3]. | Calculated from ELUMO [3]. | | → Chemical Hardness (η) | η = (I - A)/2 | Resistance to electron charge transfer; higher η = more stable/less reactive [3] [1]. | Calculated from I and A [3]. | | → Chemical Potential (μ) | μ = -(I + A)/2 | tendency of electrons to escape from a system; lower μ = more stable [3] [1]. | Calculated from I and A [3]. | | → Electrophilicity Index (ω) | ω = μ²/2η | Quantifies the energy lowering due to electron flow; higher ω = stronger electrophile [3]. | Calculated from μ and η [3]. | | Non-Linear Optical (NLO) Properties | Hyperpolarizability (β) | N/A | Measures response to light; important for dye-sensitized solar cells & organic electronics [1]. | Varies significantly; compound 7 showed the highest value in a series [1]. | | Molecular Electrostatic Potential (MEP) | N/A | Visual map identifying nucleophilic (red) & electrophilic (blue) sites for drug-receptor binding [3]. | N/A |

Core Computational Methodologies & Protocols

The predictive power of the parameters above relies on robust and standardized computational protocols. Here is a detailed breakdown of the key methodologies cited in the literature.

Density Functional Theory (DFT) Calculations

DFT is the cornerstone for understanding the electronic structure and properties of thiophene derivatives.

  • Software & Packages: Studies predominantly use the Gaussian 09 software suite, with GaussView and Chemcraft used for visualization and data extraction [3] [1].
  • Level of Theory: The most common methodology is the B3LYP hybrid functional combined with the 6-311G++(d,p) basis set for geometry optimization and frequency calculations [3] [1].
  • Solvent Effects: To simulate physiological conditions, solvation models are employed. The Polarizable Continuum Model (PCM), specifically the Integral Equation Formalism Variant (IEFPCM), is used with solvents like water, ethanol, methanol, and DMSO [3].
  • Excited States & UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed, often using the M06-2X functional with the same 6-311G++(d,p) basis set, to simulate electronic absorption spectra [3].
Molecular Docking

This technique predicts the preferred orientation and binding affinity of a thiophene derivative (ligand) within a protein's active site.

  • Software: AutoDock is a widely used tool [3].
  • Algorithm: The Lamarckian Genetic Algorithm (LGA) is employed for a comprehensive search of the ligand's conformational space within the protein binding pocket [3].
  • Output: The primary output is the binding energy (in kcal/mol), where a more negative value indicates a more stable and favorable binding interaction. For example, a thiophene derivative (5b) showed a strong binding energy of -7.59 kcal/mol with the JAK1 protein [2].
Molecular Dynamics (MD) Simulations & Topological Analysis
  • MD Simulations: These simulations study the dynamic behavior and stability of the protein-ligand complex over time in a simulated physiological environment (e.g., water). They calculate parameters like adsorption energy to evaluate how strongly an inhibitor binds to a metal surface, which is also relevant for material science applications of thiophenes [4].
  • Topological Analysis: Using software like Multiwfn, researchers perform a quantum theory of atoms in molecules (QTAIM) analysis on the wavefunction files (.fchk) from Gaussian. This helps characterize the types and strengths of non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) within the molecule or complex [3].

Experimental Validation of Computational Predictions

Computational studies are most powerful when paired with experimental validation. The following table compares computational predictions with their corresponding experimental results for various thiophene derivatives.

Thiophene Derivative / Study Focus Key Computational Prediction Experimental Validation & Activity Citation
Anti-cancer Thiophene (5b) Strong binding to JAK1 (-7.59 kcal/mol); Low HOMO-LUMO gap (1.66 eV) [2]. Coating reduced HepG2 liver cancer cell adhesion by ~78%; induced apoptosis [2]. [2]
Thiophene Sulfonamide Derivatives HOMO-LUMO gaps between 3.44 - 4.65 eV; varying hyperpolarizability (NLO response) [1]. Geometric parameters (bond lengths/angles) closely matched experimental X-ray data [1]. [1]
Corrosion Inhibitors (S4-C11) High EHOMO, low ΔE, strong adsorption energy on carbon steel [4]. 87.55% corrosion inhibition efficiency at 90°C in CO₂-saturated formation water [4]. [4]
Fused Thiophene (Cytotoxic Agent) DFT/PCM analysis of geometry, MEP, and NBO charges [3]. Promising cytotoxic activity when loaded onto human serum albumin nanoparticles [3]. [3]

Workflow for Computational Drug Development

The following diagram illustrates a generalized workflow that integrates the various computational and experimental methods discussed, highlighting the pathway from initial compound screening to lead optimization.

Compound Database\n(Thiophene Derivatives) Compound Database (Thiophene Derivatives) DFT Calculations\n(Geometry, FMOs, ESP) DFT Calculations (Geometry, FMOs, ESP) Compound Database\n(Thiophene Derivatives)->DFT Calculations\n(Geometry, FMOs, ESP) Molecular Docking\n(Binding Affinity) Molecular Docking (Binding Affinity) Compound Database\n(Thiophene Derivatives)->Molecular Docking\n(Binding Affinity) ADMET Prediction\n(Drug-likeness) ADMET Prediction (Drug-likeness) DFT Calculations\n(Geometry, FMOs, ESP)->ADMET Prediction\n(Drug-likeness) Provides Reactivity Data Molecular Docking\n(Binding Affinity)->ADMET Prediction\n(Drug-likeness) Provides Binding Data In-Vitro Studies\n(Cell-based Assays) In-Vitro Studies (Cell-based Assays) ADMET Prediction\n(Drug-likeness)->In-Vitro Studies\n(Cell-based Assays) Prioritizes Candidates Lead Compound Lead Compound In-Vitro Studies\n(Cell-based Assays)->Lead Compound

Key Insights for Researchers

  • HOMO-LUMO Gap as a Reactivity Proxy: A consistent finding across studies is that a lower HOMO-LUMO gap correlates with higher biological activity, as seen in potent anti-cancer and corrosion inhibition compounds. This makes ΔE a valuable preliminary filter for screening thiophene libraries [3] [2] [4].
  • Synergy of Multiple Techniques: The most reliable predictions emerge from a multi-method approach. For instance, combining DFT's electronic insights with docking's binding mode predictions and MD's dynamic stability assessment provides a comprehensive picture of a compound's potential [3] [2] [4].
  • Beyond Drug Discovery: The principles of computational chemistry for thiophenes are successfully applied in material science, as demonstrated by the design of highly efficient corrosion inhibitors. The parameters that predict good drug-target binding (e.g., high EHOMO, low ΔE) also predict strong adsorption onto metal surfaces [4].

References

structure-activity relationship thiophene studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Thiophene in Drug Discovery

Thiophene is a five-membered aromatic ring containing a sulfur atom, ranking as the 4th most common sulfur-containing heterocycle in U.S. FDA-approved small drug molecules over the last decade [1]. Its versatility allows it to serve as a key pharmacophore (the part of a molecule responsible for its biological activity) and as a bio-isostere for phenyl rings, often improving a drug candidate's metabolic stability, solubility, and binding affinity [1]. Thiophene and its derivatives exhibit a wide range of biological activities, making them a focus of ongoing research in drug discovery [1] [2] [3].

Comparison of Thiophene Derivatives by Biological Activity

The biological activity of thiophene derivatives is highly influenced by the nature and position of chemical substitutions on the core ring system. The tables below summarize key SAR findings and experimental data for anticancer, anti-inflammatory, and antioxidant applications.

Anticancer Activity
Thiophene Derivative / Core Structure Key Structural Features & SAR Insights Experimental Model & Potency (IC₅₀ / % Inhibition) Mechanism of Action / Molecular Target

| Thieno[2,3-b]thiophene (Compound 2) [4] | 3,4-diamino-2,5-dicarbonitrile core; Pyrimidine-fused derivative showed highest activity. | MCF-7 (Breast): 4.92 µM A549 (Lung): 4.69 µM Reference (Erlotinib): 21.76 µM (MCF-7); 19.33 µM (A549) | EGFRWT kinase inhibition: 0.28 µM EGFRT790M kinase inhibition: 5.02 µM [4] | | 2-(substituted phenyl)-1H-benzimidazole [2] | Thiophene linked to benzimidazole; Carbonyl oxygen and dipole moment critical for activity. | Antibacterial activity against E. coli; QSAR models show dipole moment influences activity [2]. | Not Specified | | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate [2] | Specific substitution at 2 and 5 positions with ester and amine groups. | Evaluated for antitumor activity; specific potency data not provided in source [2]. | Not Specified |

Anti-inflammatory Activity
Thiophene Derivative / Core Structure Key Structural Features & SAR Insights Experimental Model & Potency (IC₅₀ / % Inhibition) Mechanism of Action / Molecular Target
Thiophene[3,2-b]pyrrole [5] The group linked at the N-1 position is critical; modifications at 2 and 5 positions also examined. In vivo anti-inflammatory evaluation; compared to Tenidap, Diclofenac, Piroxicam [5]. Not Specified
Tetra-substituted Thiophene Analogs [6] Presence of an oxime group (C=N-OH) is a key feature for activity. Enhanced by electronic parameters. In vivo anti-inflammatory model (carrageenan-induced rat paw edema); QSAR study on 43 analogs [6]. Proposed inhibition of alternative pathways (e.g., Phospholipase A2) or as NO-releasing NSAIDs [6].
Antioxidant Activity
Thiophene Derivative / Core Structure Key Structural Features & SAR Insights Experimental Model & Potency (IC₅₀ / % Inhibition) Mechanism of Action / Molecular Target
Thieno[2,3-b]thiophene (Compound 2) [4] Fused pyrimidine structure derived from diaminothienothiophene core. Radical Scavenging Activity: 78% reduction [4]. Free radical scavenging / ROS neutralization [3].
Thiophene (General SAR) [3] Antioxidant potency is greatly influenced by the nature and orientation of substituents on the thiophene ring. In vitro radical scavenging assays (e.g., DPPH, ABTS); varies by specific compound [3]. Free radical scavenging [3].

Experimental Protocols for Key Assays

To ensure the reproducibility of SAR studies, here are the standard experimental methodologies commonly used to generate the data presented above.

In Vitro Cytotoxicity (Anticancer) Assay (MTT Assay)
  • Objective: To measure the antiproliferative effect of a compound on cancer cell lines [4].
  • Procedure:
    • Seed human cancer cell lines (e.g., MCF-7, A549) in 96-well plates.
    • After cell adhesion, treat with various concentrations of the thiophene test compounds.
    • Incubate for 24-72 hours.
    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Living cells reduce MTT to purple formazan crystals.
    • Dissolve the formazan crystals with a solvent (e.g., DMSO).
    • Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
    • Calculate the IC₅₀ value (concentration that inhibits 50% of cell growth) using appropriate statistical software [4].
In Vitro Kinase Inhibitory Assay (HTRF)
  • Objective: To evaluate the ability of a compound to inhibit enzyme activity, such as EGFR kinase [4].
  • Procedure:
    • Use a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit.
    • In a reaction, the kinase enzyme, ATP, and a specific substrate are combined.
    • The test compound at different concentrations is added to the reaction mixture.
    • After incubation, the reaction is stopped, and detection antibodies labeled with donor and acceptor fluorophores are added.
    • If the kinase is active, it phosphorylates the substrate, bringing the donor and acceptor fluorophores into close proximity. Upon excitation, a fluorescence resonance energy transfer (FRET) signal is emitted.
    • The intensity of the FRET signal is measured. Inhibitor compounds reduce this signal.
    • The IC₅₀ value is calculated from the dose-response curve [4].
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
  • Objective: To assess the anti-inflammatory activity of a compound in a live animal model [6].
  • Procedure:
    • Group rats (e.g., Wistar) of uniform weight.
    • Administer the test thiophene compound, a standard drug (e.g., Diclofenac), or a vehicle control to the respective groups.
    • Induce inflammation by injecting a carrageenan solution (e.g., 1%) into the sub-plantar tissue of a rat hind paw.
    • Measure the paw volume (using a plethysmometer) before carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3 hours).
    • The percentage inhibition of edema in the treated groups is calculated compared to the control group [6].

Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz DOT language, illustrate the general workflow for evaluating thiophene derivatives and a common molecular mechanism for thiophene-based anticancer agents.

Start Start: Thiophene Core ChemMod Chemical Modification (Synthesis) Start->ChemMod InVitro1 In Vitro Screening (e.g., Cytotoxicity) ChemMod->InVitro1 InVitro2 Mechanistic Studies (e.g., Kinase Inhibition) InVitro1->InVitro2 Active Compounds SAR SAR Analysis InVitro2->SAR SAR:s->ChemMod:n Design New Analogs Lead Lead Compound Identification SAR->Lead Promising SAR

This diagram outlines the iterative cycle of synthesizing thiophene derivatives, testing their biological activity, and refining the chemical structure based on SAR findings to identify a promising lead compound for further development [1] [2] [6].

Thiophene Thiophene-Based Inhibitor EGFR EGFR Kinase Thiophene->EGFR Binds and Inhibits Inactive Inactive Signaling EGFR->Inactive Prolif Inhibited Cell Proliferation Inactive->Prolif Apop Induced Apoptosis Inactive->Apop

This simplified pathway shows how certain thiophene derivatives exert anticancer effects by binding to and inhibiting the Epidermal Growth Factor Receptor (EGFR) kinase. This inhibition blocks downstream signaling pathways that drive cancer cell proliferation and survival, leading to inhibited growth and induced cell death [2] [4].

Key Takeaways for Drug Development

  • Synergistic Multi-Target Profiles: Some thiophene derivatives demonstrate activity across multiple therapeutic areas. For instance, the thieno[2,3-b]thiophene derivative (Compound 2) exhibits potent anticancer and antioxidant activity, which could be beneficial in reducing oxidative stress in cancer therapy [4].
  • Electronic Properties Matter: For anti-inflammatory thiophene analogs, electronic parameters like higher LUMO energy and dipole moment were dominant factors in enhancing activity, as revealed by QSAR studies [6].
  • The Power of Fusion: Fusing the thiophene ring with other heterocycles (e.g., forming thienopyrimidines or thienothiophenes) often creates rigid, planar structures that can improve binding affinity and selectivity for enzyme targets like EGFR [1] [4].

References

Comparison of Cross-linking Efficiency: Imidazole vs. Thiophene

Author: Smolecule Technical Support Team. Date: February 2026

Feature Imidazole-based Cross-linking Thiophene-based Cross-linking
Reaction Type Diels-Alder (DA) and/or Michael Addition [1] Diels-Alder (DA) [1]
Reactivity Higher reactivity [1] [2] Lower reactivity [1] [2]
Degree of Cross-linking Higher [1] Lower [1]
Key Performance Metric Highest complex viscosity (after annealing at 150°C) [1] Lower complex viscosity [1]
Thermal Stability Superior; cross-linked product has higher thermal stability than starting material [1] Superior; cross-linked product has higher thermal stability than starting material [1]

Experimental Workflow and Protocols

The comparative data was generated through a two-step synthesis and characterization process, as illustrated below.

Start Starting Material: Maleated Polypropylene (PPgMA) Step1 Step 1: Functionalization Grafting amine precursors onto PPgMA Start->Step1 TMA Precursor A: 2-thiophenemethylamine (TMA) Step1->TMA API Precursor B: 1-(3-aminopropyl)imidazole (API) Step1->API Step2 Step 2: Cross-linking Reaction with Bismaleimide (BM) at different temperatures Crosslink_TMA Thiophene cross-linked PP Step2->Crosslink_TMA Crosslink_API Imidazole cross-linked PP Step2->Crosslink_API Analysis Analysis & Comparison PP_TMA Thiophene-functionalized PP TMA->PP_TMA PP_API Imidazole-functionalized PP API->PP_API PP_TMA->Step2 PP_API->Step2 Crosslink_TMA->Analysis Crosslink_API->Analysis

Detailed Experimental Methodology

The following protocols are based on the procedures from the research publication [1] [3]:

  • Materials: The starting material was maleic anhydride-grafted polypropylene (PPgMA). The cross-linking precursors were 2-thiophenemethylamine (TMA) and 1-(3-aminopropyl)imidazole (API). The cross-linker was 1,1′-(methylenedi-4,1-phenylene) bismaleimide (BM) [1] [3].
  • Step 1 - Functionalization:
    • PPgMA was mixed with 4 equivalents (relative to maleic anhydride content) of either TMA or API in a melt mixer (e.g., a Brabender kneader).
    • The reaction was conducted at 160°C for 10 minutes at 50 rpm [1] [3].
    • Unreacted precursors were removed via solvent extraction (THF for TMA products, water for API products) [3].
  • Step 2 - Cross-linking:
    • The functionalized PP was mixed with the bismaleimide (BM) cross-linker.
    • The cross-linking reaction was performed at two different annealing temperatures, 50°C and 150°C, to study the temperature dependence [1] [2].
  • Characterization Methods:
    • Rheology: Complex viscosity (|η*|) was measured to quantify the degree of cross-linking, with higher viscosity indicating a more cross-linked network [1].
    • Thermal Analysis: Thermogravimetric analysis (TGA) was used to assess the thermal stability of the final products [1].
    • Solubility Tests: Used to confirm the formation of an insoluble cross-linked network [1].

Key Insights for Researchers

  • Imidazole's Dual-Reaction Pathway: The higher efficiency of imidazole is attributed to its ability to react with bismaleimide via both Diels-Alder and Michael addition reactions. Thiophene, in this system, primarily undergoes the Diels-Alder reaction alone, which contributes to its lower comparative reactivity [1].
  • Temperature is Critical: The study confirmed that increasing the annealing temperature significantly increases the degree of cross-linking for both systems. The highest complex viscosity was observed for the imidazole product annealed at 150°C [1] [2].
  • Material Properties: Both cross-linked products showed superior melt properties and thermal stability compared to the original PP. The flow behavior and de-cross-linking at high temperatures can be tuned by selecting either imidazole or thiophene, offering flexibility for specific applications [1] [2].

References

×

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

152.06597156 g/mol

Monoisotopic Mass

152.06597156 g/mol

Heavy Atom Count

10

Dates

Last modified: 04-14-2024

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